Product packaging for 5-Bromo-4-chloroquinazoline(Cat. No.:CAS No. 2148-38-1)

5-Bromo-4-chloroquinazoline

Número de catálogo: B105909
Número CAS: 2148-38-1
Peso molecular: 243.49 g/mol
Clave InChI: XCVRQUJTALTMRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-bromo-4-chloroquinazoline is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. Its primary research value lies in its utility as a key synthetic intermediate for the construction of more complex, biologically active molecules, particularly through nucleophilic substitution reactions at the 4-position. This reactivity allows researchers to efficiently generate diverse chemical libraries for biological screening. A significant application of this compound is in the development of novel antitumor agents. It serves as a core scaffold for synthesizing 4-anilinoquinazoline derivatives, which are investigated as potential inhibitors of receptor tyrosine kinases (RTKs) expressed by malignant tumors, such as the epidermal growth factor receptor (EGFR) . Furthermore, the presence of both bromo and chloro substituents on the quinazoline ring enables further functionalization via cross-coupling and other metal-mediated reactions, facilitating the exploration of structure-activity relationships to optimize antiproliferative potency . Beyond oncology research, this compound is a critical precursor in the design and synthesis of phosphodiesterase 7 (PDE7) inhibitors . PDE7 is a high-affinity cAMP-specific enzyme expressed in immune and proinflammatory cells, making it a promising target for novel anti-inflammatory therapies. Researchers utilize this compound to create substituted quinazoline derivatives that can inhibit PDE7A, potentially leading to increased cAMP levels and the suppression of pro-inflammatory cytokine expression, thereby modulating the immune response . The compound should be stored under an inert atmosphere at 2-8°C to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B105909 5-Bromo-4-chloroquinazoline CAS No. 2148-38-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRQUJTALTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588580
Record name 5-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-38-1
Record name 5-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a primary synthesis pathway for 5-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This guide details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure found in numerous bioactive molecules, including approved drugs. The presence and position of the bromo and chloro substituents on the quinazoline ring offer reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines a reliable two-step synthesis pathway for the preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclization of 2-amino-6-bromobenzoic acid with formamide to yield the key intermediate, 5-Bromo-4(3H)-quinazolinone. The subsequent and final step is the chlorination of this intermediate using phosphorus oxychloride to afford the target compound, this compound.

Synthesis_Pathway A 2-Amino-6-bromobenzoic Acid B 5-Bromo-4(3H)-quinazolinone A->B Formamide, Heat C This compound B->C POCl3, Heat

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4(3H)-quinazolinone

This procedure details the cyclization of 2-amino-6-bromobenzoic acid to form the quinazolinone ring structure. This reaction is analogous to the well-established Niementowski quinazolinone synthesis.[1]

Starting Material: 2-Amino-6-bromobenzoic acid Reagent: Formamide

Procedure:

  • A mixture of 2-amino-6-bromobenzoic acid and an excess of formamide (typically 4-5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to a temperature of 130-150 °C and stirred for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

  • The mixture is further cooled in an ice bath to maximize precipitation.

  • The resulting solid is collected by vacuum filtration.

  • The crude product is washed with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • The solid is dried under vacuum to yield 5-Bromo-4(3H)-quinazolinone.

Table 1: Summary of Reaction Parameters for the Synthesis of 5-Bromo-4(3H)-quinazolinone

ParameterValue
Starting Material2-Amino-6-bromobenzoic acid
ReagentFormamide
Molar Ratio (Acid:Formamide)1 : 4-5
Reaction Temperature130-150 °C
Reaction Time4-6 hours
Work-upPrecipitation with water
Expected Yield85-95%
Step 2: Synthesis of this compound

This protocol describes the chlorination of the 4-oxo position of the quinazolinone intermediate. Phosphorus oxychloride is a common and effective reagent for this transformation.[2][3]

Starting Material: 5-Bromo-4(3H)-quinazolinone Reagent: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, 5-Bromo-4(3H)-quinazolinone is suspended in an excess of phosphorus oxychloride (typically 5-10 volumes).

  • A catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops) is carefully added to the suspension.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The remaining residue is slowly and cautiously poured onto crushed ice with vigorous stirring to quench the remaining POCl₃.

  • The acidic aqueous solution is neutralized to a pH of 7-8 with a saturated sodium bicarbonate solution or another suitable base. This should be done carefully in an ice bath.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material5-Bromo-4(3H)-quinazolinone
ReagentPhosphorus oxychloride (POCl₃)
CatalystN,N-Dimethylformamide (DMF)
Reaction Temperature~110 °C (Reflux)
Reaction Time2-4 hours
Work-upQuenching on ice, neutralization
Expected Yield75-85%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-4(3H)-quinazolinone cluster_step2 Step 2: Synthesis of this compound A1 Mix 2-amino-6-bromobenzoic acid and formamide A2 Heat to 130-150 °C for 4-6h A1->A2 A3 Cool and precipitate with water A2->A3 A4 Filter and wash solid A3->A4 A5 Dry under vacuum A4->A5 B1 Suspend 5-bromo-4(3H)-quinazolinone in POCl3 with cat. DMF A5->B1 Intermediate B2 Reflux at ~110 °C for 2-4h B1->B2 B3 Remove excess POCl3 (vac.) B2->B3 B4 Quench on ice and neutralize B3->B4 B5 Filter and wash solid B4->B5 B6 Dry and purify B5->B6

Figure 2: Detailed experimental workflow.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories. This guide offers a solid foundation for researchers to produce this valuable intermediate for further elaboration in the pursuit of novel therapeutic agents. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-4-chloroquinazoline is a halogenated heterocyclic compound built upon a core quinazoline structure. This quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. The bromine and chlorine substituents on this compound provide critical reactive handles for synthetic transformations and modulate the molecule's electronic and lipophilic properties. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology research.[1][2] Understanding its core physicochemical properties is essential for its effective application in drug discovery and development pipelines.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are crucial for designing synthetic routes, predicting biological behavior, and developing analytical methods.

PropertyValueSource(s)
Molecular Formula C₈H₄BrClN₂[3]
Molecular Weight 243.49 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 2148-38-1[3]
Appearance Solid[3]
Common Synonyms 4-Chloro-5-bromoquinazoline[3]
InChI Key XCVRQUJTALTMRU-UHFFFAOYSA-N[3]
SMILES C1=CC=C2C(=C1Br)C(=NC=N2)Cl[3]
Boiling Point ~339.7°C at 760 mmHg (Predicted for isomer)[5]
Purity (Typical) ≥95%[3]

Note: Some properties, like boiling point, are based on data for closely related isomers (e.g., 7-Bromo-4-chloroquinazoline) and should be considered estimates.

Experimental Protocols & Methodologies

Detailed experimental data for this compound is not extensively published. However, protocols for the synthesis and characterization of analogous quinazoline derivatives are well-established and can be adapted.

1. General Synthesis of Halogenated 4-Chloroquinazolines

The synthesis of 4-chloroquinazoline derivatives often starts from correspondingly substituted anthranilic acids or their derivatives. A common modern approach involves a multi-step, one-pot synthesis which is efficient and versatile.

Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline (Adapted as a representative example) [6]

  • Bromination of Anthranilamide: Anthranilamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.

  • Cyclocondensation: The resulting halogenated anthranilamide undergoes cyclocondensation with an appropriate aldehyde (e.g., benzaldehyde).

  • Dehydrogenation: The intermediate is then dehydrogenated, often using iodine, to form the quinazolin-4(3H)-one ring system.

  • Chlorination: The final step involves chlorination of the quinazolin-4(3H)-one. A combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is an effective modern reagent for this transformation, affording the target 4-chloroquinazoline.[6]

2. Characterization of Physicochemical Properties

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound and to determine its properties.

  • Structural Elucidation: Techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are used to confirm the chemical structure of the final product.[7]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.

  • Melting Point Determination: A digital melting point apparatus is used to determine the temperature range over which the solid compound transitions to a liquid.

  • LogP Determination (Lipophilicity): The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. An established experimental method for its determination is High-Performance Thin-Layer Chromatography (HPTLC).[8]

    • Methodology: The compound is spotted on a reversed-phase HPTLC plate. The plate is developed using mobile phases with varying proportions of an organic solvent (e.g., acetonitrile) and water. The retention factor (Rf) is measured at each concentration. By comparing the retention behavior to a set of standards with known LogP values, the LogP of the test compound can be accurately calculated.[8]

Applications in Medicinal Chemistry & Drug Discovery

This compound serves as a key building block for creating libraries of substituted quinazolines. The chlorine atom at the 4-position is a leaving group, readily displaced by amines to form 4-anilinoquinazoline derivatives. This reaction is a cornerstone for synthesizing potent enzyme inhibitors.[6]

Logical Workflow: Synthesis of Bioactive 4-Anilinoquinazolines

The following diagram illustrates the typical synthetic workflow where this compound is used as a starting intermediate to produce pharmacologically active molecules.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Class cluster_application Downstream Applications Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Substituted Aniline (R-NH2) Amine->Reaction Product 4-Anilino-5-bromoquinazoline Derivative Reaction->Product Displacement of Cl Screening Biological Screening (e.g., Kinase Assays) Product->Screening Optimization Lead Optimization Screening->Optimization

Synthetic workflow using this compound.

Role in Signaling Pathways: Targeting Kinase Cascades

Quinazoline derivatives are renowned for their ability to act as ATP-competitive inhibitors of various protein kinases.[9] These enzymes are often dysregulated in cancer and other diseases. The quinazoline scaffold mimics the adenine portion of ATP, allowing it to bind to the enzyme's active site and block its function. Many FDA-approved drugs, such as Gefitinib and Erlotinib, are based on this scaffold and target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]

The diagram below conceptualizes how a quinazoline derivative, developed from a precursor like this compound, can inhibit a signaling pathway such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[10][11]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinazoline Derivative Inhibitor->PI3K Inhibition

Quinazoline derivatives inhibiting the PI3K signaling pathway.

References

An In-depth Technical Guide to 5-Bromo-4-chloroquinazoline: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural features, and key physicochemical properties. A representative, detailed experimental protocol for its synthesis via the chlorination of 5-bromoquinazolin-4-one is provided, alongside methodologies for precursor synthesis. The guide further explores the compound's role as a versatile intermediate in the synthesis of biologically active molecules, with a particular focus on its potential as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors. Spectroscopic data, while not experimentally determined for this specific isomer, are predicted based on the analysis of closely related analogues. Finally, the biological context is elucidated through a discussion of the EGFR signaling pathway and a summary of the anti-proliferative activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄BrClN₂. Its structure features a quinazoline core substituted with a bromine atom at the 5-position and a chlorine atom at the 4-position. The presence of these two halogen atoms, along with the nitrogen-containing heterocyclic system, imparts unique chemical reactivity and potential for biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2148-38-1[1]
Molecular Formula C₈H₄BrClN₂[1]
Molecular Weight 243.49 g/mol [2]
Appearance Solid[1]
InChI 1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H[1]
InChI Key XCVRQUJTALTMRU-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl
Synonyms 4-Chloro-5-bromoquinazoline[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-6-bromobenzoic acid. The first step involves the formation of the quinazolinone ring, followed by chlorination to yield the final product.

Synthesis of 5-Bromoquinazolin-4(3H)-one (Intermediate)

A common method for the synthesis of the quinazolinone precursor is the reaction of the corresponding anthranilic acid with formamide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromobenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an excess of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-bromoquinazolin-4(3H)-one.

Chlorination of 5-Bromoquinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloroquinazoline is a crucial step, often accomplished using phosphoryl chloride (POCl₃), sometimes in the presence of a base or other additives.[3][4][5][6][7]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), place 5-bromoquinazolin-4(3H)-one (1 equivalent).

  • Carefully add an excess of phosphoryl chloride (POCl₃) (e.g., 5-10 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons would appear in the range of δ 7.5-9.0 ppm. The proton at C2 would likely be the most downfield singlet. The three protons on the benzene ring will show a complex splitting pattern (doublet, triplet, doublet of doublets) characteristic of a 1,2,3-trisubstituted benzene ring.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-160 ppm. Carbons attached to nitrogen (C2, C4, C8a) and halogens (C5) will have distinct chemical shifts.
Mass Spec. The molecular ion peak [M]⁺ would be observed at m/z 242/244/246, showing a characteristic isotopic pattern for one bromine and one chlorine atom. Fragmentation may involve the loss of Cl, Br, and HCN.
FT-IR (cm⁻¹) Aromatic C-H stretching (around 3050-3100), C=N and C=C stretching in the aromatic system (1500-1650), C-Cl stretching (around 700-800), and C-Br stretching (around 500-600).

Role in Drug Discovery and Development

This compound serves as a key building block for the synthesis of a wide array of biologically active compounds, particularly in the field of oncology. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains. This reactivity is extensively utilized in the generation of libraries of 4-anilinoquinazoline derivatives.

Precursor to Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is a key driver in the development and progression of several cancers.

Diagram 1: Synthetic Workflow for 4-Anilinoquinazoline Derivatives

G A This compound C Nucleophilic Aromatic Substitution A->C B Substituted Aniline B->C D 4-Anilinoquinazoline Derivative C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound E->F

Caption: A generalized workflow for the synthesis and screening of 4-anilinoquinazoline derivatives.

EGFR Signaling Pathway and Inhibition

EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cell growth, proliferation, and survival. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Diagram 2: Simplified EGFR Signaling Pathway and Inhibition by Quinazolines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR_P EGFR (Phosphorylated) EGFR->EGFR_P Autophosphorylation RAS RAS EGFR_P->RAS PI3K PI3K EGFR_P->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR_P Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazoline-based compounds.

Biological Activity of Related Compounds

While specific biological activity data for this compound is limited in the public domain, studies on its derivatives, particularly 4-anilinoquinazolines, have demonstrated significant anti-proliferative effects against various cancer cell lines. The data presented below is for derivatives of the closely related 6-bromo-4-chloro-2-phenylquinazoline.

Table 3: In Vitro Anti-proliferative Activity of Selected 4-Anilinoquinazoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 10bHCT-116 (Colon)2.8[8]
Derivative 10bT98G (Glioblastoma)2.0[8]
ErlotinibT98G (Glioblastoma)21.3[8]
GefitinibT98G (Glioblastoma)37.8[8]
DoxorubicinHCT-116 (Colon)0.6[8]

Note: The compounds listed are derivatives of a structurally related bromo-chloro-quinazoline and are presented for comparative purposes.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a reactive scaffold for the synthesis of potential therapeutic agents. Its utility as a precursor for EGFR inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides a foundational understanding of its synthesis, properties, and biological relevance, serving as a resource for researchers engaged in the design and development of novel quinazoline-based compounds. Further investigation into the specific biological activities of this compound and its direct derivatives is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Differential Reactivity of C-Br and C-Cl Bonds in 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 5-Bromo-4-chloroquinazoline. Understanding the chemoselectivity of this important heterocyclic building block is paramount for its effective utilization in the synthesis of novel therapeutic agents and other advanced materials. This document provides a comprehensive analysis of the factors governing this differential reactivity, supported by quantitative data from analogous systems, detailed experimental protocols for key transformations, and illustrative diagrams to clarify the underlying principles.

Core Principles of Reactivity

The reactivity of halogenated aromatic compounds is primarily dictated by two key factors: the nature of the carbon-halogen bond and the electronic environment of the aromatic system. In the case of this compound, we must consider the interplay between the inherent bond strengths of C-Br and C-Cl and the activating effect of the quinazoline ring.

The general order of reactivity for halogens in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is largely governed by the carbon-halogen bond dissociation energy; weaker bonds are more readily cleaved.[3]

However, the quinazoline ring system introduces significant electronic effects. The nitrogen atoms, particularly N1 and N3, are electron-withdrawing and activate the pyrimidine part of the ring system towards nucleophilic attack. This activation is most pronounced at the C4 position. Computational studies on analogous 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4] This results in a lower activation energy for substitution at C4 compared to other positions.[4][5]

Therefore, a central theme in the chemistry of this compound is the competition between the generally more labile C-Br bond and the electronically activated C-Cl bond.

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative comparisons of reaction kinetics for this compound are not extensively reported in the literature, a robust understanding can be built from data on analogous systems. The following tables summarize the expected and observed reactivity patterns.

Table 1: Carbon-Halogen Bond Dissociation Energies
Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
C-Cl339 - 346Stronger bond, less reactive leaving group
C-Br276 - 290Weaker bond, more reactive leaving group

Data sourced from multiple chemistry resources.[3] This fundamental data suggests that, all else being equal, the C-Br bond should be more reactive.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Substrate (Analogous System)Reaction ConditionsNucleophileSite of SubstitutionYield (%)Reference
2,4-dichloroquinazolineEthanol, 0-5 °C, 2hHydrazine hydrateC4Not specified[6]
2,4-dichloroquinazolineVarious mild conditionsPrimary and secondary aminesC4Various[5]
6-bromo-4-chloro-2-phenylquinazolineTHF/H₂O, microwave, 10 minN-methylanilinesC463-90[7]

The experimental evidence from these analogous systems strongly indicates that in SNAr reactions, the electronic activation of the C4 position by the quinazoline nitrogens overrides the general halogen reactivity trend. The C4-Cl bond is consistently more reactive than C-Br bonds on the benzene portion of the quinazoline ring under these conditions.

Table 3: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeSubstrate (Analogous System)Coupling PartnerCatalyst SystemSite of SubstitutionYield (%)Reference
Suzuki Coupling5-Bromo-2-chloro-4-methoxypyrimidineArylboronic acidPd(dppf)Cl₂C5 (C-Br)Good[2]
Buchwald-Hartwig Amination5-Bromo-2-chloro-4-methoxypyrimidineAminesPd₂(dba)₃ / XPhosC5 (C-Br)Good[1]
Sonogashira Coupling2-bromo-4-iodo-quinolineTerminal alkynePd(PPh₃)₄ / CuIC4 (C-I)Good[8]

In palladium-catalyzed cross-coupling reactions, the inherent reactivity of the C-X bond (I > Br > Cl) is the dominant factor. This allows for the selective functionalization of the C-Br bond at the 5-position of this compound, while leaving the C-Cl bond at the 4-position available for subsequent transformations.

Experimental Protocols

The following are detailed, representative methodologies for key transformations of this compound, based on established protocols for similar substrates.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

Reaction: Synthesis of 5-Bromo-4-(arylamino)quinazolines.

Materials:

  • This compound

  • Substituted aniline

  • Isopropanol

  • Triethylamine (optional, as a scavenger for HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol) in isopropanol (10 mL), add the desired substituted aniline (1.1 mmol).

  • If the aniline is used as its hydrochloride salt, add triethylamine (1.2 mmol).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Selective Suzuki Coupling at the C5-Position

Reaction: Synthesis of 5-Aryl-4-chloroquinazolines.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position

Reaction: Synthesis of 5-(Alkyl/Arylamino)-4-chloroquinazolines.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • Inside a glovebox or under a stream of inert gas in a Schlenk flask, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol).

  • Add the amine (1.2 mmol) followed by anhydrous toluene (10 mL).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction's progress. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts of reactivity and experimental workflow.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cross_coupling Palladium-Catalyzed Cross-Coupling Start_SNAr This compound Conditions_SNAr Mild Conditions (e.g., Alcohol, Reflux) Start_SNAr->Conditions_SNAr Nucleophile Product_SNAr 5-Bromo-4-substituted-quinazoline Conditions_SNAr->Product_SNAr Unreacted_SNAr C5-Br bond remains intact Product_SNAr->Unreacted_SNAr Start_CC This compound Conditions_CC Pd Catalyst, Ligand, Base (e.g., Suzuki, Buchwald-Hartwig) Start_CC->Conditions_CC Coupling Partner Product_CC 5-Substituted-4-chloroquinazoline Conditions_CC->Product_CC Unreacted_CC C4-Cl bond remains intact Product_CC->Unreacted_CC

Caption: Comparative reactivity of this compound in SNAr vs. Cross-Coupling reactions.

G Start Start: Inert Atmosphere AddReagents Add this compound, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ Start->AddReagents AddSolvent Add Degassed DME/Water AddReagents->AddSolvent Heat Heat to 80-90°C AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product: 5-Aryl-4-chloroquinazoline Purify->Product

Caption: Experimental workflow for a selective Suzuki coupling at the C5-position.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound presents a valuable opportunity for selective, stepwise functionalization. For nucleophilic aromatic substitution reactions, the C4-Cl position is the preferred site of reaction due to the strong electronic activation by the quinazoline ring nitrogens. Conversely, in palladium-catalyzed cross-coupling reactions, the inherently weaker C-Br bond at the C5 position is more reactive. By carefully selecting the reaction type and conditions, researchers can control the regiochemical outcome of their synthetic transformations, enabling the efficient construction of complex, polysubstituted quinazoline derivatives for applications in drug discovery and materials science.

References

A Technical Guide to the Solubility of 5-Bromo-4-chloroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility of 5-Bromo-4-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry. A comprehensive search of available scientific literature and chemical databases revealed a lack of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a foundational resource by providing established, detailed experimental protocols for determining the solubility of this compound. It includes a step-by-step methodology for the widely accepted gravimetric method, a workflow diagram for this process, and a structured table for the systematic recording of experimental data. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, bioavailability assessment, and in-vitro assay design.

Introduction

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a recurring motif in numerous biologically active compounds, making its derivatives, such as this compound, valuable intermediates in the synthesis of novel therapeutic agents. The physicochemical properties of these compounds, particularly their solubility, are fundamental to their handling, formulation, and ultimate biological efficacy. Poor solubility can significantly impede drug development, leading to challenges in achieving therapeutic concentrations and reliable in-vitro assay results.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric
e.g., Dimethylformamide (DMF)e.g., 25e.g., Gravimetric
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Gravimetric
e.g., Tetrahydrofuran (THF)e.g., 25e.g., Gravimetric
e.g., Acetonitrilee.g., 25e.g., Gravimetric

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a given solvent.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Volumetric pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[2][4] It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature to permit the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the suspension at a moderate speed.[2][4]

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a precise volume of the clear supernatant using a pre-warmed volumetric pipette to prevent precipitation due to temperature changes.

    • For an additional purification step, pass the withdrawn sample through a syringe filter compatible with the organic solvent into a pre-weighed evaporation dish.[2]

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a controlled temperature that is high enough to evaporate the solvent but low enough to prevent degradation of the compound.

    • Continue the evaporation process until a constant weight of the solid residue is achieved.[2]

  • Calculation of Solubility:

    • Accurately weigh the evaporation dish with the dried solute.

    • The mass of the dissolved solute is the final weight of the dish minus its initial pre-weighed mass.

    • Solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[2]

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

    To express solubility in molarity (mol/L), the molecular weight of this compound (243.49 g/mol ) is used.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G A Start: Excess Solute and Solvent B Equilibration (Thermostatic Shaker, 24-72h) A->B Agitation at Constant Temp. C Phase Separation (Settling and Centrifugation) B->C Reaching Equilibrium D Sample Withdrawal and Filtration (Clear Supernatant) C->D Isolation of Saturated Solution E Solvent Evaporation (Vacuum Oven) D->E Transfer to Pre-weighed Dish F Weighing of Residue E->F Constant Weight Achieved G End: Solubility Calculation F->G Data Analysis

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible literature, this guide provides the necessary tools for researchers to independently and accurately determine this crucial parameter. The detailed experimental protocol for the gravimetric method, along with the structured data table and workflow visualization, offers a comprehensive framework for generating high-quality, reproducible solubility data. The availability of such data will be invaluable for the advancement of research and development involving this and similar quinazoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Strategy

The most prevalent and reliable synthetic pathway to this compound proceeds via a two-step process. The initial step involves the formation of the quinazolinone ring system to yield 5-bromoquinazolin-4(3H)-one. This intermediate is subsequently chlorinated to afford the final product. The primary starting material for this synthesis is 2-amino-6-bromobenzoic acid.

Starting Materials and Synthesis Overview

The following table summarizes the key starting materials and the general reaction sequence for the synthesis of this compound.

StepStarting Material(s)ReagentsIntermediate/Product
12-amino-6-bromobenzoic acidFormamide5-bromoquinazolin-4(3H)-one
25-bromoquinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)This compound

Experimental Protocols

Step 1: Synthesis of 5-bromoquinazolin-4(3H)-one

This procedure details the cyclization of 2-amino-6-bromobenzoic acid with formamide to form the quinazolinone ring.

Procedure: A mixture of 2-amino-6-bromobenzoic acid and an excess of formamide is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: While specific yields for the unsubstituted 5-bromoquinazolin-4(3H)-one were not detailed in the surveyed literature, a similar synthesis of 2-methyl-5-bromo-4(3H)-quinazolinone from 2-amino-6-bromobenzoic acid reported a yield of 65.5%. For the synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and formamide, a yield of 91% has been reported.[1]

Step 2: Chlorination of 5-bromoquinazolin-4(3H)-one

This protocol describes the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group using phosphorus oxychloride.

Procedure: 5-bromoquinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution such as aqueous sodium bicarbonate. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Detailed yields for the chlorination of 5-bromoquinazolin-4(3H)-one are not readily available in the provided search results. However, the chlorination of similar quinazolinone derivatives is a standard and generally high-yielding reaction.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its primary starting material.

SynthesisWorkflow Start 2-amino-6-bromobenzoic acid Step1 Cyclization with Formamide Start->Step1 Heat Intermediate 5-bromoquinazolin-4(3H)-one Step1->Intermediate Step2 Chlorination with POCl₃ Intermediate->Step2 Reflux Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should optimize reaction conditions and purification methods based on their specific laboratory settings and desired product purity. It is crucial to adhere to all laboratory safety protocols when handling the reagents mentioned, particularly phosphorus oxychloride, which is a corrosive and moisture-sensitive compound.

References

An In-Depth Technical Guide on 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This document provides core technical data on 5-Bromo-4-chloroquinazoline, a heterocyclic organic compound relevant to medicinal chemistry and synthetic applications.

Molecular Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.49 g/mol [2][3][4]
Alternate Reference 243.4878[1]

Logical Relationship of Molecular Components

The molecular formula dictates the elemental composition, which in turn determines the molecular weight. The following diagram illustrates this fundamental relationship.

A Molecular Formula C₈H₄BrClN₂ B Elemental Composition Carbon (C) Hydrogen (H) Bromine (Br) Chlorine (Cl) Nitrogen (N) A->B determines C Molecular Weight ~243.49 g/mol B->C calculates to

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloroquinazoline is a halogenated heterocyclic compound built upon a quinazoline core, which is a fusion of a benzene ring and a pyrimidine ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The specific placement of bromine and chlorine substituents at the 5- and 4-positions, respectively, imparts unique chemical reactivity to the molecule, creating distinct sites for both nucleophilic and electrophilic attack. Understanding these reactive centers is crucial for the strategic design and synthesis of novel quinazoline derivatives for therapeutic applications.

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by experimental evidence and theoretical insights. It outlines key reaction pathways, presents quantitative data, and offers detailed experimental protocols for the functionalization of this versatile building block.

Electrophilic and Nucleophilic Character: A Dual Reactivity Profile

The electronic landscape of this compound is characterized by a combination of inductive and resonance effects from the heteroatoms and halogen substituents. This creates a molecule with both electron-rich (nucleophilic) and electron-deficient (electrophilic) centers, dictating its reactivity towards different chemical reagents.

Primary Nucleophilic Site: The Quinazoline Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms at positions 1 and 3 (N1 and N3) of the pyrimidine ring are the primary nucleophilic centers. These sites can be protonated by acids or attacked by strong electrophiles. However, the overall electron-withdrawing nature of the quinazoline ring system generally reduces the nucleophilicity of these nitrogens compared to simpler pyridine or pyrimidine systems.

Primary Electrophilic Site: The C4-Position

The most significant feature of the molecule's reactivity is the highly electrophilic carbon atom at the 4-position (C4). This site is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][3] Several factors contribute to this high reactivity:

  • Inductive Effect: The adjacent, electronegative nitrogen atoms (N1 and N3) strongly withdraw electron density from C4.

  • Leaving Group: The chlorine atom at C4 is an excellent leaving group.

  • Intermediate Stabilization: The negative charge of the Meisenheimer intermediate formed during nucleophilic attack is effectively stabilized by resonance delocalization onto the electron-withdrawing quinazoline ring system.

This reactivity makes the C4 position the primary target for introducing a wide variety of functional groups by reacting the molecule with different nucleophiles, such as amines, alcohols, and thiols.[4][5]

Secondary Reactive Sites
  • C2-Position: The C2 carbon is also part of the electron-deficient pyrimidine ring and can act as an electrophilic center. However, studies on related 2,4-dichloroquinazolines consistently show that the C4 position is significantly more reactive towards nucleophiles under mild conditions.[6][7] Substitution at C2 typically requires harsher reaction conditions.[7]

  • C5-Position: The carbon atom bearing the bromine (C5) is primarily a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) rather than direct SNAr, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Benzene Ring (C6, C7, C8): The benzene portion of the quinazoline can undergo Electrophilic Aromatic Substitution (EAS) , such as nitration or halogenation.[8][9] However, the pyrimidine ring acts as a deactivating group, making these reactions more challenging than with benzene itself.[10] The bromine at C5 is an ortho-, para-director, while the fused pyrimidine ring directs meta. The interplay of these effects will determine the regioselectivity of electrophilic attack.

Reaction Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) at C4

The predominant reaction pathway for this compound involves the SNAr mechanism at the C4 position. This is a two-step process:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the 4-substituted quinazoline product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Quantitative Reactivity Data

Computational studies, such as those using Density Functional Theory (DFT), provide quantitative insights into the reactivity of these sites. For the related 2,4-dichloroquinazoline, DFT calculations revealed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[6] This theoretical finding is strongly supported by extensive experimental evidence where reactions with various amines consistently show regioselective substitution at the C4 position.[6]

The following table summarizes representative yields for the synthesis of 4-anilinoquinazolines from their 4-chloro precursors, highlighting the efficiency of substitution at the C4 position.

Starting MaterialNucleophile (Aniline Derivative)Yield (%)Reference
6-bromo-4-chloro-2-phenylquinazolineN-methylaniline96%[5]
6-bromo-4-chloro-2-phenylquinazoline4-fluoro-N-methylaniline92%[5]
4-chloro-2-methylquinazolineN-methylaniline95%[5]

Table 1: Representative yields for N-arylation of 4-chloroquinazolines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at C4 with Amines

This protocol describes a typical method for the synthesis of 4-aminoquinazoline derivatives, a cornerstone reaction for this class of compounds.[3][5]

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine) (1.0-1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or a THF/water mixture)

  • Optional: Base (e.g., sodium acetate, triethylamine)

  • Optional: Microwave reactor

Workflow:

Experimental_Workflow start Start: Preparation dissolve Dissolve this compound and amine (1.0-1.2 eq) in solvent. start->dissolve react Reaction Step: - Conventional heating (reflux) OR - Microwave irradiation (e.g., 100-150°C) dissolve->react monitor Monitor reaction progress by TLC. react->monitor workup Work-up: - Cool to room temperature. - Concentrate under reduced pressure. monitor->workup Upon completion purify Purification: - Recrystallization OR - Column chromatography on silica gel. workup->purify end End: Characterized Product purify->end

Caption: General experimental workflow for SNAr at the C4 position of this compound.

Procedure:

  • Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a microwave vial), combine this compound (1.0 eq) and the desired amine nucleophile (1.0-1.2 eq).

  • Solvent Addition: Add the chosen solvent to the mixture. The concentration is typically in the range of 0.1 to 0.5 M.

  • Reaction:

    • Conventional Heating: Heat the mixture to reflux and stir for the required time (typically 2-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

    • Microwave-Assisted Synthesis: For an accelerated reaction, heat the mixture in a sealed microwave reactor at a specified temperature (e.g., 120°C) for a shorter duration (e.g., 15-60 minutes).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (such as ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-5-bromoquinazoline.

Protocol 2: Electrophilic Bromination of an Anthranilic Acid Precursor

This protocol details a common method to introduce a bromine atom onto the benzene ring prior to the formation of the quinazoline core, as direct electrophilic substitution on the quinazoline can be challenging.[11]

Materials:

  • Anthranilic acid

  • N-bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile

Procedure:

  • Dissolution: Dissolve anthranilic acid (1.0 eq) in acetonitrile in a round-bottom flask.

  • Addition of Brominating Agent: Prepare a solution of N-bromosuccinimide (1.05 eq) in acetonitrile and add it dropwise to the anthranilic acid solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for approximately 2 hours.

  • Isolation: The product, 5-bromoanthranilic acid, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry at room temperature.[11] This intermediate can then be used to synthesize the target 5-bromo-quinazoline ring system.

Conclusion

This compound possesses a well-defined reactivity profile that is dominated by the electrophilic nature of its C4 position. This site readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, providing a reliable and versatile handle for molecular elaboration. While other positions on the quinazoline ring exhibit reactivity, such as the potential for electrophilic substitution on the benzene ring or cross-coupling at the C5-bromo position, the C4-chloro substitution is the most synthetically exploited feature. A thorough understanding of these electrophilic and nucleophilic centers, guided by both empirical data and computational analysis, is essential for leveraging this scaffold in the design and synthesis of complex molecules for drug discovery and materials science.

References

Stability and Storage of 5-Bromo-4-chloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-4-chloroquinazoline, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related quinazoline derivatives and established principles of chemical stability testing to provide a robust framework for its handling and storage.

Physicochemical Properties and Recommended Storage

This compound is a solid, heterocyclic compound. While specific long-term stability studies are not publicly available, general recommendations for similar halogenated quinazolines suggest the following storage conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C for long-term storage.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.
Light Protect from light.Many organic molecules, including heterocyclic compounds, are susceptible to photolytic degradation.
Form Store as a solid.Solutions are generally less stable than the solid form. For solutions, storage at -80°C is recommended.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, related 4-chloroquinazoline derivatives are known to be susceptible to certain types of degradation. These potential pathways should be considered when handling and analyzing this compound.

  • Hydrolysis: The chloro group at the 4-position is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the formation of 5-Bromo-quinazolin-4-one.

  • Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to a variety of degradation products.

The following diagram illustrates a logical workflow for identifying and characterizing these potential degradation pathways.

G Figure 1: Workflow for Degradation Pathway Analysis cluster_0 Stress Testing (Forced Degradation) cluster_1 Analysis of Stressed Samples cluster_2 Pathway Elucidation A This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (UV/Vis light) A->F G Develop Stability-Indicating HPLC Method H Analyze Stressed Samples by HPLC-UV/MS G->H I Isolate and Characterize Degradation Products (e.g., NMR, MS) H->I J Identify Structures of Degradation Products I->J K Propose Degradation Pathways J->K

Caption: A logical workflow for conducting forced degradation studies and elucidating potential degradation pathways.

Experimental Protocols for Stability Assessment

To ensure the integrity of research and development activities, it is crucial to perform stability assessments. The following are generalized experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2] The recommended conditions are based on ICH guidelines.[1]

Table 2: Protocol for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M hydrochloric acid.3. Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. Neutralize the solution before analysis.
Base Hydrolysis 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M sodium hydroxide.3. Keep the solution at room temperature or slightly elevated temperature for a defined period.4. Neutralize the solution before analysis.
Oxidative Degradation 1. Prepare a solution of this compound in a suitable solvent.2. Add a solution of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. Quench the reaction if necessary before analysis.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven (e.g., 80°C).2. Expose for a defined period (e.g., 24, 48, 72 hours).3. Also, prepare a solution and expose it to the same conditions.
Photolytic Degradation 1. Expose the solid compound and a solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).2. Keep a control sample in the dark at the same temperature.3. Analyze both the exposed and control samples at defined time points.
Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.

Table 3: General Protocol for HPLC Method Development

StepProcedure
1. Column Selection Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection - Begin with a gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).- Adjust the gradient profile to achieve good separation of the parent peak from any degradation peaks.
3. Detection Use a UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.
4. Method Validation Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve all degradation products from the parent peak.

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

G Figure 2: Workflow for Stability-Indicating HPLC Method Development cluster_0 Initial Method Development cluster_1 Method Specificity Assessment cluster_2 Method Validation (ICH Q2) A Select Column and Initial Mobile Phase Conditions B Optimize Gradient, Flow Rate, and Temperature A->B C Determine Optimal Detection Wavelength B->C D Inject Forced Degradation Samples C->D E Assess Peak Purity and Resolution of Parent and Degradant Peaks D->E F Refine Method if Necessary E->F Resolution < 1.5 G Validate for Specificity, Linearity, Accuracy, Precision, Robustness E->G Resolution > 1.5 F->B H Finalized Stability-Indicating Method G->H

References

The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a pyrimidine and a benzene ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile scaffold allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological potential of quinazoline core structures, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key quantitative data, experimental protocols for synthesis and evaluation, and visual representations of the signaling pathways modulated by these compounds.

Anticancer Activity of Quinazoline Derivatives

Quinazoline-based compounds have shown remarkable success in oncology, with several derivatives receiving FDA approval for cancer treatment. Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Overexpression or mutation of EGFR is a common driver in various cancers.[3] Quinazoline-based inhibitors act as ATP-competitive agents, binding to the kinase domain of EGFR and blocking its autophosphorylation, which in turn inhibits downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[3][4] This disruption of signaling ultimately leads to decreased cell proliferation and induction of apoptosis.[5] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are prominent examples of quinazoline-based EGFR inhibitors.[2]

Beyond EGFR, quinazoline derivatives have been developed to target other critical components of cancer cell signaling, including the PI3K/Akt/mTOR pathway.[5][6] Deregulation of this pathway is a frequent event in cancer, promoting cell survival and resistance to therapy.[5] Some quinazoline analogues have demonstrated the ability to directly inhibit PI3K, leading to the suppression of tumor growth.[5] Additionally, certain derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, and to act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[7]

The following table summarizes the in vitro anticancer activity of various quinazoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Representative Quinazoline Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinazoline 11MDA-MB-231 (Breast)Moderate to good activity[3]
2,4-disubstituted quinazoline 11MCF-7 (Breast)Excellent antiproliferative activity[3]
Quinazoline derivative 14MCF-7 (Breast)0.350 ± 0.001[3]
Quinazoline derivative 14MDA-MB-231 (Breast)0.447 ± 0.084[3]
Platinum(II)-based quinazoline 15A549/cisplatin (Lung)102.57 ± 12.82 nM[3]
Tubulin polymerization inhibitor 22Various human cancer cell lines0.4 to 2.7 nM[3]
Quinazoline-1,2,3-triazole-1,3,4-oxadiazole 23PC-3, A549, MCF-7, A27800.016 to 0.19[3]
4-indolyl quinazoline 29EGFRWT, EGFRd746–750, EGFRL858R5.2 nM, 9.6 nM, 1.9 nM[3]
Quinazoline-1,2,4-thiadiazole amide 32A549 (Lung)0.02 ± 0.091[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one 46Aurora A, Aurora B84.42 nM, 14.09 nM[3]
Quinazolin-4-one derivative 51MCF-7 (Breast)0.06[3]
3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-oneMCF-7 (Breast)2.09[8]
3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-oneHepG2 (Liver)2.08[8]
Quinazoline-pyrimidine hybrid 6nA549 (Lung)5.9 ± 1.69[9]
Quinazoline-pyrimidine hybrid 6nSW-480 (Colorectal)2.3 ± 5.91[9]
Quinazoline-pyrimidine hybrid 6nMCF-7 (Breast)5.65 ± 2.33[9]
Thioether quinazoline 21-23HeLa (Cervical)1.85 - 2.81[10]
Thioether quinazoline 21-23MDA-MB-231 (Breast)1.85 - 2.81[10]
Diarylamide-substituted-4-anilinoquinazoline 42HT-29 (Colon)0.13[4]
Diarylamide-substituted-4-anilinoquinazoline 42MCF-7 (Breast)0.56[4]
Diarylamide-substituted-4-anilinoquinazoline 43HT-29 (Colon)0.15[4]
Diarylamide-substituted-4-anilinoquinazoline 43MCF-7 (Breast)1.81[4]
Quinazoline-indazole hybrid 46VEGFR-2 kinase5.4 nM[4]
Quinazoline derivative 47EGFR kinase12 nM[4]
Erlotinib analogue 3oA549 (Lung)4.26
Erlotinib analogue 3oHCT116 (Colon)3.92
Erlotinib analogue 3oMCF-7 (Breast)0.14[11]

Antimicrobial Activity of Quinazoline Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the quinazoline core.

The following table summarizes the in vitro antimicrobial activity of various quinazoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism).

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinazolinone 13Various bacteria and fungi5-20[12]
Quinazolinone 19 & 20Various bacteria and fungi2.5-15[12]
Pyrrolidine derivative 20Various bacteriaMost active[13]
Pyrrolidine derivative 15C. albicans5 mg/ml[13]
Morpholine derivative 29C. albicans5 mg/ml[13]
Quinazolinone 27S. aureus strains≤0.5[14]
Imidazo/benzimidazo[1,2-c]quinazoline 8ga, 8gc, 8gdVarious bacteria4-8[15]
Imidazo/benzimidazo[1,2-c]quinazoline 8gf, 8ga, 8gc, 8gi, 8gdA. niger, C. albicans4-16[15]

Anti-inflammatory Activity of Quinazoline Derivatives

Chronic inflammation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have been investigated for their anti-inflammatory potential, with studies demonstrating their ability to modulate key inflammatory pathways. One of the primary mechanisms underlying the anti-inflammatory effects of certain quinazoline compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[17] By inhibiting NF-κB activation, these compounds can effectively reduce the production of inflammatory mediators.

The following table summarizes the in vitro anti-inflammatory activity of a representative quinazoline derivative.

Table 3: Anti-inflammatory Activity of a Representative Quinazoline Derivative

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
LU1501SK-BR-3 (Breast Cancer)10.16 ± 0.86[12]
LU1501HCC1806 (Breast Cancer)10.66 ± 1.01[12]

Experimental Protocols

General Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines can be achieved through various methods. A common approach involves a three-step process starting from readily available anilides.[18]

Step 1: Fries Rearrangement of Anilides A photochemically induced Fries rearrangement of anilide precursors yields ortho-aminoacylbenzene derivatives.[18] This reaction is typically carried out in a suitable solvent like acetonitrile under irradiation for approximately 24 hours at room temperature.[18]

Step 2: Acylation of ortho-Aminoacylbenzenes The resulting ortho-aminoacylbenzene derivatives are then acylated at the amino group. This is commonly achieved by reacting the compound with an appropriate acyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane.[18]

Step 3: Microwave-Assisted Cyclization The final step involves the cyclization of the acylated intermediate to form the 2,4-disubstituted quinazoline. This is efficiently accomplished using ammonium formate under microwave activation.[18] This method is compatible with a variety of functional groups.[18]

Characterization of Quinazoline Derivatives

The synthesized quinazoline derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film to identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are obtained to elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV to determine the molecular weight and fragmentation pattern of the synthesized compounds.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[16]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity Evaluation: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Preparation: Molten agar medium is poured into sterile petri plates and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by quinazoline derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Promotes EGF EGF Ligand EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by quinazoline derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK_complex Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->IKK_complex Inhibits

Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.

Conclusion and Future Perspectives

The quinazoline core structure has undeniably established itself as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful clinical application of several anticancer drugs. The continued exploration of this versatile scaffold holds immense promise for addressing a range of unmet medical needs.

Future research in this area will likely focus on several key aspects. The design and synthesis of novel quinazoline derivatives with enhanced potency and selectivity for specific biological targets will remain a primary objective. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors. Furthermore, the exploration of quinazoline-based compounds for a wider array of diseases, including neurodegenerative and cardiovascular disorders, is a promising avenue for future investigation. The development of innovative synthetic methodologies will also be crucial for expanding the chemical diversity of quinazoline libraries. As our understanding of the molecular basis of diseases continues to grow, the quinazoline scaffold is poised to play an even more significant role in the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloroquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at the C4 and C5 positions offers a valuable opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is particularly well-suited for this purpose.[1] This document provides a detailed protocol for the regioselective Suzuki coupling of this compound, focusing on the preferential reaction at the more reactive C5-bromo position. This selectivity allows for the introduction of a diverse array of aryl and heteroaryl substituents, yielding 5-substituted-4-chloroquinazolines as versatile intermediates for further chemical elaboration in the synthesis of biologically active molecules.[2]

The principle of this selective reaction lies in the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order C-I > C-Br > C-Cl.[3] By carefully controlling the reaction conditions, the Suzuki coupling can be directed to the C-Br bond, leaving the C-Cl bond available for subsequent transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex, polysubstituted quinazoline derivatives.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is favored at the more reactive C-Br bond over the C-Cl bond.

  • Transmetalation: An organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5]

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.02 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, PCy₃·HBF₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/Ethanol)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe. The final concentration of the this compound should be in the range of 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[5]

    • Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-chloroquinazoline.

Data Presentation: Reaction Conditions for Analogous Dihalogenated Heterocycles

The following table summarizes representative conditions for Suzuki coupling reactions on structurally related dihalogenated quinazolines and other heterocycles, providing a basis for optimizing the protocol for this compound.

SubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4,7-dichloroquinazolinePd(PPh₃)₄ (2.5)Na₂CO₃ (1.2)DME/Ethanol (9:1)MW0.2568[6]
6-bromo-2,4-dichloroquinazolineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedCoupling at C4 and C6[4]
6-Bromo-4-chloroquinoline-3-carbonitrilePd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-904-12Not specified[3]
5-Bromo-2-chloro-4-methoxypyrimidinePd catalyst (2-5)Base (2-3)Organic solvent/H₂O (4:1 to 10:1)80-100Not specifiedNot specified[5]
4-chloro-6,7-dimethoxy quinazolinePd(PPh₃)₄ (2)Cs₂CO₃ (2)DMF/H₂O (50:10)MW (175)0.1Not specified[7]

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: This compound Arylboronic acid Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure 5-Aryl-4-chloroquinazoline Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Substrate This compound (Ar-Br) Substrate->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-arylation of 5-Bromo-4-chloroquinazoline with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-arylation of 5-bromo-4-chloroquinazoline with a variety of anilines. This reaction is a crucial step in the synthesis of diverse N-aryl-4-aminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds, including kinase inhibitors. The protocols described herein are based on established methodologies, primarily utilizing a microwave-mediated approach that offers rapid and efficient synthesis.[1][2][3][4]

Introduction

The quinazoline core is a privileged scaffold in the development of therapeutic agents.[1][5] Specifically, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer progression.[1] The synthesis of these molecules typically involves the nucleophilic substitution of a halogen at the 4-position of the quinazoline ring with an appropriate aniline.

Traditional methods for this transformation often require harsh conditions and long reaction times, particularly with electron-poor anilines.[1][2] To overcome these limitations, microwave-assisted organic synthesis has emerged as a powerful tool, enabling rapid, efficient, and often higher-yielding reactions.[1][2][6] The protocols detailed below are optimized for a microwave-mediated N-arylation, providing a versatile and sustainable approach to a library of 5-bromo-4-(arylamino)quinazolines. While the specific examples are based on the closely related 6-bromo-4-chloro-2-phenylquinazoline, the methodology is directly applicable to this compound.

General Reaction Scheme

The N-arylation reaction proceeds via a nucleophilic aromatic substitution mechanism, where the aniline nitrogen attacks the electron-deficient C4 position of the this compound, displacing the chloride.

G cluster_conditions Conditions cluster_product Product r1 This compound p1 N-Aryl-5-bromo-quinazolin-4-amine r1->p1 + r2 Aniline r2->p1 c1 Microwave Irradiation c2 Solvent (e.g., THF/H₂O)

Caption: General reaction for the N-arylation of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the microwave-assisted N-arylation of halo-chloroquinazolines with various anilines.

Materials and Equipment
  • Microwave synthesis reactor

  • Microwave vials (appropriate volume) with stir bars

  • This compound (or analogous 4-chloroquinazoline derivative)

  • Substituted anilines

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure for Microwave-Assisted N-arylation
  • Reaction Setup: In a microwave vial, combine the 4-chloro-6-halo-2-phenylquinazoline (1.0 equivalent) and the desired aniline (1.05 equivalents).[3]

  • Solvent Addition: Add a 1:1 mixture of THF/H₂O (e.g., 6 mL for a 0.25 mmol scale reaction).[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for the specified time and at the designated temperature (see tables below for examples). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the reaction mixture through a small pad of silica gel and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures) to afford the pure N-arylated product.[3][7]

G start Start setup Combine 4-chloroquinazoline and aniline in a microwave vial start->setup solvent Add THF/H₂O (1:1) solvent setup->solvent irradiate Microwave Irradiation (Time and Temperature as per substrate) solvent->irradiate monitor Monitor reaction by TLC irradiate->monitor monitor->irradiate Incomplete workup Filter through silica gel and wash with EtOAc monitor->workup Reaction Complete purify Concentrate and purify by flash column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the microwave-assisted N-arylation.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-arylation of 6-bromo-4-chloro-2-phenylquinazoline with a range of substituted anilines. These results are indicative of the expected outcomes when applying the methodology to this compound.

Table 1: N-arylation with Substituted N-Methylanilines [1]

EntryAniline SubstituentTime (min)Yield (%)
14-methoxy1090
23-methoxy1085
32-methoxy2070
44-methyl1588
53-methyl1582
62-methyl2575
74-fluoro1580
82-fluoro2568
94-chloro2078
103-chloro2075

Table 2: N-arylation with Substituted Primary Anilines [2]

EntryAniline SubstituentTime (h)Yield (%)
12-methyl274
22-fluoro270
33-chloro292
44-fluoro295
54-methoxy296

Discussion

The microwave-assisted, base-free N-arylation in a THF/H₂O solvent system provides an efficient and rapid route to a diverse range of 4-anilinoquinazolines.[1][2][4] The methodology is compatible with anilines bearing both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.[1][2]

As expected, steric hindrance from ortho-substituents on the aniline can influence reaction times and yields, generally requiring longer irradiation times.[1][2] Primary anilines also react efficiently under these conditions, providing high yields of the corresponding N-arylated products.[2] The use of a mixed aqueous-organic solvent system and the absence of a base make this protocol more environmentally friendly compared to some traditional methods.[2]

Conclusion

The described microwave-mediated N-arylation protocol is a robust and versatile method for the synthesis of N-aryl-5-bromo-quinazolin-4-amines. It offers significant advantages in terms of reaction time, efficiency, and substrate scope, making it a valuable tool for researchers in medicinal chemistry and drug development for the rapid generation of compound libraries for biological screening.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed cross-coupling of 5-Bromo-4-chloroquinazoline, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms at the C4 and C5 positions offers opportunities for selective functionalization, enabling the synthesis of diverse libraries of substituted quinazolines for drug discovery and development.

Principle of Selective Cross-Coupling

The differential reactivity of the carbon-halogen bonds is the key to achieving selective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl. Consequently, the C5-Br bond is significantly more reactive than the C4-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve selective coupling at the C5 position while leaving the C4-chloro group intact for subsequent transformations. For instance, in related dihalogenated pyrimidines, selective coupling at the C5-bromo position is well-documented.

While the C4 position in 2,4-dichloroquinazolines is generally considered more electrophilic and reactive, the inherent reactivity difference between bromine and chlorine often governs the selectivity in dihaloquinazolines bearing different halogens. Therefore, initial functionalization is expected to occur preferentially at the C5-bromo position.

Recommended Cross-Coupling Reactions

The following palladium-catalyzed cross-coupling reactions are highly suitable for the selective functionalization of this compound at the C5-position:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical starting conditions for the selective cross-coupling of this compound at the C5-position. These are general guidelines and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O (5:1)100880-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)THF801675-85

Table 2: Buchwald-Hartwig Amination of this compound

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101280-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1001870-85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.8)THF702475-85

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)DMF80685-95
2Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Dipea (3)THF601270-80
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)Toluene90880-90

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled with care.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed 1,4-dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-chloroquinazoline.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous, degassed toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound, the amine, and the base.

  • Transfer the catalyst solution to the flask containing the substrate mixture via cannula.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-4-chloroquinazoline.

Protocol 3: Selective Sonogashira Coupling at the C5-Position

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Et₃N, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-4-chloroquinazoline.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) (Ar = 4-chloro-5-quinazolinyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-Substituted-4-chloroquinazoline (R-R') Reductive_Elimination->Product This compound This compound (R-X) This compound->Oxidative_Addition Coupling_Partner Coupling Partner (R'-M) Coupling_Partner->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add this compound, Coupling Partner, and Base Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Aqueous Work-up and Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product Selectivity_Logic Substrate This compound Condition Optimized Pd-Catalyzed Cross-Coupling Conditions Substrate->Condition C5_Coupling Selective Coupling at C5-Br Condition->C5_Coupling C-Br more reactive C4_Intact C4-Cl remains intact for subsequent functionalization C5_Coupling->C4_Intact

Application Notes and Protocols for Selective Functionalization at the C5-Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of molecules at the C5-bromo position, a key strategic site for chemical modification in the development of novel therapeutic agents and functional materials. The C5 position of various heterocyclic compounds, including pyrimidines, pyridines, and thiophenes, offers a valuable handle for introducing molecular diversity and fine-tuning physicochemical and biological properties. The following protocols are based on established and recent methodologies, emphasizing transition metal-catalyzed cross-coupling and direct C-H functionalization techniques.

Introduction

The bromine atom at the C5 position of aromatic and heteroaromatic rings is a versatile functional group that serves as a linchpin for a wide array of chemical transformations. Its strategic importance lies in its ability to participate in numerous cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds with high precision. This enables the synthesis of complex molecules with desired pharmacological profiles or material properties.[1] The selective functionalization of the C5-bromo position is particularly crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where modifications at this site can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[2][3]

This document outlines detailed experimental procedures for three key transformations involving the C5-bromo position: a Suzuki-Miyaura coupling of a C5-bromopyridine derivative, a direct C5-arylation of a C2-bromo-3-substituted thiophene, and the bromination of a pyrimidine nucleoside at the C5 position.

Logical Workflow for C5-Bromo Functionalization Strategies

The following diagram illustrates the general decision-making process and workflow for the functionalization of a C5-bromo substituted heterocycle.

G cluster_start Starting Material cluster_reaction Reaction Choice cluster_product Product Class start C5-Bromo Heterocycle suzuki Suzuki-Miyaura Coupling start->suzuki Aryl/Heteroaryl Boronic Acid/Ester heck Heck Coupling start->heck Alkene sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig Amination start->buchwald Amine direct_arylation Direct C-H Arylation (on another position) start->direct_arylation Aryl Halide (for another C-H site) aryl_product C5-Aryl Derivative suzuki->aryl_product alkenyl_product C5-Alkenyl Derivative heck->alkenyl_product alkynyl_product C5-Alkynyl Derivative sonogashira->alkynyl_product amino_product C5-Amino Derivative buchwald->amino_product biaryl_product Di-functionalized Derivative direct_arylation->biaryl_product G start 2-Bromo-3-methylthiophene + Aryl Bromide catalyst Pd(OAc)2 KOAc DMA start->catalyst reaction Direct C-H Arylation at C5 catalyst->reaction product 2-Bromo-5-aryl-3-methylthiophene reaction->product purification Purification product->purification final_product Isolated Product purification->final_product G uridine Protected Uridine Derivative intermediate Electrophilic Bromine Species uridine->intermediate Nucleophilic Attack dbh 1,3-Dibromo-5,5-dimethylhydantoin (DBH) dbh->intermediate Generates lewis_acid Lewis Acid (e.g., TMSOTf) (Optional) lewis_acid->dbh Activates product 5-Bromo-uridine Derivative intermediate->product Proton Loss

References

Application Note: A Versatile Platform for Kinase Inhibitor Scaffolds: Synthesis of 4-Aminoquinazoline Derivatives from 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and oncology.

Introduction The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Derivatives of this scaffold are well-known as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinase (PI3K).[4][5][6] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib feature this core structure and are used in targeted cancer therapies.[1][4]

This application note provides a detailed protocol for a two-step synthetic strategy starting from the commercially available 5-Bromo-4-chloroquinazoline. This approach enables the creation of a diverse library of 4-aminoquinazoline derivatives. The first step involves a selective nucleophilic aromatic substitution (SNAr) at the C4 position. The second step utilizes the bromine at the C5 position for further diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Overall Synthetic Workflow

The synthetic strategy is designed for versatility, allowing for the introduction of various amines at the C4 position, followed by the installation of a wide range of substituents at the C5 position.

G start This compound (Starting Material) step1 Step 1: Selective Amination (SNAr) - Various primary/secondary amines - Base (e.g., DIPEA) - Solvent (e.g., n-BuOH, EtOH) start->step1 R-NH2 intermediate 5-Bromo-N-substituted-quinazolin-4-amine (Key Intermediate) step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling (Diversification at C5) intermediate->step2 suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) step2->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) step2->sonogashira buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) step2->buchwald final_products Diverse Library of 4,5-Disubstituted Quinazoline Derivatives suzuki->final_products [Pd], Base sonogashira->final_products [Pd], Cu(I) buchwald->final_products [Pd], Base

Caption: General two-step workflow for synthesizing 4,5-disubstituted quinazolines.

Part 1: Protocol for Selective Amination at the C4-Position

The chlorine atom at the C4 position of the quinazoline ring is significantly more activated towards nucleophilic substitution than the bromine atom at C5. This allows for a highly selective reaction with a variety of primary and secondary amines to yield the corresponding 4-aminoquinazoline intermediates.

Experimental Protocol: General Procedure for SNAr Reaction

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvent and Amine Addition: Add a suitable solvent such as n-butanol or ethanol (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1 - 1.5 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. If filtration of a solid product is not possible, the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

Data Summary: Amination at C4

EntryAmineSolventTemp (°C)Time (h)Yield (%)
1Anilinen-BuOH1201292
23-EthynylanilineEtOH80888
3Morpholinen-BuOH1201695
4N-MethylpiperazineEtOH80691
5Benzylaminen-BuOH1201085

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo-N-substituted-quinazolin-4-amine intermediate is a versatile building block for introducing further complexity at the C5 position. The C-Br bond is well-suited for various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a robust method for forming C(sp2)-C(sp2) bonds, ideal for introducing aryl or heteroaryl moieties.[7][8][9]

Experimental Protocol: General Procedure for Suzuki Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-quinazolin-4-amine intermediate (1.0 eq.), the corresponding boronic acid or pinacol ester (1.2 - 1.5 eq.), and a base such as K2CO3, Cs2CO3, or K3PO4 (2.0 - 3.0 eq.).

  • Catalyst and Solvent: Add the palladium catalyst, for instance, Pd(dppf)Cl2 (2-5 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Data Summary: Suzuki Coupling at C5

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O85
24-Methoxyphenylboronic acidPd(PPh3)4Cs2CO3DME/H2O89
3Pyridin-3-ylboronic acidPd(dppf)Cl2K3PO4Dioxane/H2O78
B. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the introduction of an alkyne group, a valuable handle for further "click chemistry" modifications or as a structural element in its own right.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Inert Atmosphere: In a Schlenk flask, combine the 5-bromo-quinazolin-4-amine intermediate (1.0 eq.), a palladium catalyst like Pd(PPh3)2Cl2 (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%).

  • Solvent and Reagents: Evacuate and backfill with an inert gas. Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling at C5

EntryAlkynePd CatalystCo-catalystBaseYield (%)
1PhenylacetylenePd(PPh3)2Cl2CuIEt3N82
2EthynyltrimethylsilanePd(PPh3)4CuIDIPEA90
3Propargyl alcoholPd(PPh3)2Cl2CuIEt3N75
C. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for forming C-N bonds, allowing the introduction of a second, different amino group at the C5 position.[12][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the 5-bromo-quinazolin-4-amine intermediate (1.0 eq.), the amine to be coupled (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (1.4 eq.), a palladium precursor (e.g., Pd2(dba)3) (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos) (2-4 mol%) to a vial or flask.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction for completion.

  • Workup and Purification: Cool the reaction mixture, quench carefully with saturated aqueous NH4Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Data Summary: Buchwald-Hartwig Amination at C5

EntryAminePd Precursor / LigandBaseSolventYield (%)
1MorpholinePd2(dba)3 / XantphosNaOtBuToluene88
2AnilinePd(OAc)2 / RuPhosLHMDSDioxane76
3IndolePd2(dba)3 / BINAPCs2CO3Toluene70

Biological Context: Inhibition of Kinase Signaling Pathways

Many 4-aminoquinazoline derivatives function by inhibiting receptor tyrosine kinases like EGFR. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. These inhibitors typically act as ATP-competitive binders in the kinase domain of the receptor, blocking the downstream PI3K/Akt and MAPK signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k Activates ras Ras egfr->ras Activates ligand Ligand (EGF) ligand->egfr Binds akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 4-Aminoquinazoline Derivative inhibitor->inhibition_point Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway showing inhibition by 4-aminoquinazolines.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a comprehensive guide to the experimental procedures, key considerations, and versatile applications of this transformative reaction.

Core Principles and Mechanism

The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The reaction proceeds through a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[3][4]

Key Reaction Components

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component.

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[5]

Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1][4] Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1][4] The development of specialized biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the reaction's scope.[4]

Base: A stoichiometric amount of a base is required to deprotonate the amine, facilitating its coordination to the palladium center.[5] The choice of base depends on the substrate's sensitivity to basic conditions. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, while weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better tolerance for sensitive functional groups.[3]

Solvent: Anhydrous, aprotic solvents are typically employed to ensure a homogeneous reaction mixture and prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[5]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine

This protocol provides a representative methodology for a typical Buchwald-Hartwig amination reaction. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous toluene via syringe.

  • Add the primary amine to the reaction mixture.

  • Finally, add the sodium tert-butoxide.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and resulting yields for the Buchwald-Hartwig amination across a variety of substrates and catalyst systems.

Table 1: Amination of Aryl Chlorides with Various Amines

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneAnilinePd(OAc)₂ (1)XPhos (2)NaOtBu (1.4)Toluene1001895
2-ChloropyridineMorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1102488
1-Chloro-4-nitrobenzenen-ButylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene1001292
4-ChloroanisoleDiethylaminePd₂(dba)₃ (1)DavePhos (2)NaOtBu (1.5)THF802090

Table 2: Amination of Aryl Bromides with Primary and Secondary Amines

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneBenzylaminePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001698
1-Bromo-3,5-dimethylbenzenePiperidinePd₂(dba)₃ (0.5)P(o-tol)₃ (2)NaOtBu (1.4)Toluene100399
2-BromonaphthaleneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1102491
3-BromopyridineMorpholinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)Toluene1001894

Table 3: Amination of Heteroaryl Halides

Heteroaryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePyrrolidinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1001296
3-Bromoquinolinen-HexylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane1102089
2-ChloropyrazineBenzylaminePd(OAc)₂ (1.5)DavePhos (3)Cs₂CO₃ (2.0)Toluene1002485

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord R'R''NH PdII_Amine [Ar-Pd(II)(NHR'R'')L]X AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR'R'')L Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (Evacuate & Backfill) Start->Inert AddSolvent Add Anhydrous Solvent Inert->AddSolvent AddAmine Add Amine AddSolvent->AddAmine AddBase Add Base AddAmine->AddBase Heat Heat to Reaction Temperature AddBase->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microwave-assisted synthesis of functionalized quinazoline derivatives, utilizing the versatile building block, 5-Bromo-4-chloroquinazoline. The protocols detailed herein leverage the efficiency of microwave irradiation to accelerate reaction times, improve yields, and enhance product purity, offering significant advantages over conventional heating methods.

Introduction to Microwave-Assisted Synthesis of Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology research. The presence of two distinct halogen atoms at the C4 and C5 positions allows for selective, sequential functionalization, enabling the rapid generation of diverse compound libraries.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating drug discovery and development. The primary benefits of employing microwave energy for the synthesis of quinazoline derivatives include:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]

  • Increased Yields: By minimizing side product formation through uniform and rapid heating, microwave synthesis often leads to higher isolated yields.

  • Enhanced Purity: The reduction in reaction time and temperature often results in cleaner reaction profiles and simpler purification procedures.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to more consistent and reproducible outcomes.

Due to the differential reactivity of the halogen substituents (C-Br being more reactive than C-Cl in palladium-catalyzed cross-coupling reactions), this compound is an ideal substrate for sequential, site-selective modifications.

Chemoselective Functionalization of this compound

The two primary modes of functionalization for this compound are nucleophilic aromatic substitution (SNA_r_) at the electron-deficient C4-position and palladium-catalyzed cross-coupling reactions at the C5-position. Microwave irradiation can be effectively employed to promote both transformations with high efficiency and selectivity.

Diagram of Sequential Functionalization Pathway

G A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B Amine (R-NH2) Microwave C 4-Amino-5-bromoquinazoline derivative B->C D Suzuki or Buchwald-Hartwig Coupling at C5 C->D Boronic Acid / Amine Pd Catalyst, Base Microwave E 4,5-Disubstituted quinazoline derivative D->E

Caption: Sequential functionalization of this compound.

Application 1: Microwave-Assisted Nucleophilic Aromatic Substitution at the C4-Position

The chloro-substituent at the C4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution by amines, a reaction that is significantly accelerated by microwave irradiation. This provides a rapid and efficient route to a variety of 4-aminoquinazoline derivatives.

Table 1: Representative Conditions for Microwave-Assisted C4-Amination
ParameterConditionReference
Substrate 4-Chloroquinazoline derivative[1]
Nucleophile Primary or Secondary Amine (1.0 - 1.2 equiv.)[1]
Solvent 2-Propanol, Acetonitrile, or THF/H₂O[1][2]
Base Often not required, but can be used (e.g., DIPEA)
Microwave Power 60 - 100 W[1]
Temperature 80 - 120 °C[1]
Reaction Time 10 - 30 min[1]
Typical Yield 85 - 98%[1]
Protocol 1: General Procedure for Microwave-Assisted C4-Amination

Materials:

  • This compound

  • Amine of choice

  • 2-Propanol (or other suitable solvent)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the desired amine (1.1 mmol, 1.1 equiv.).

  • Add 5 mL of 2-propanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 20 minutes with continuous stirring. The microwave power should be set to a maximum of 100 W.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • The reaction mixture can be analyzed by TLC or LC-MS to confirm the formation of the product.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Application 2: Microwave-Assisted Suzuki Cross-Coupling at the C5-Position

The bromo-substituent at the C5-position can be selectively functionalized via a palladium-catalyzed Suzuki cross-coupling reaction under microwave irradiation, leaving the C4-chloro group intact for subsequent modification.

Table 2: Representative Conditions for Microwave-Assisted C5-Suzuki Coupling
ParameterConditionReference
Substrate Aryl or Heteroaryl Bromide[3]
Coupling Partner Arylboronic Acid (1.2 - 1.5 equiv.)[3]
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)[4]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.)[4]
Solvent 1,4-Dioxane/H₂O, DMF, or Toluene[3][4]
Microwave Power 100 - 200 W
Temperature 120 - 150 °C[4]
Reaction Time 15 - 40 min[4]
Typical Yield 70 - 95%[4]
Protocol 2: General Procedure for Microwave-Assisted C5-Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid of choice

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 140 °C for 30 minutes with continuous stirring. The microwave power should be set to a maximum of 200 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Application 3: Microwave-Assisted Buchwald-Hartwig Amination at the C5-Position

Similar to the Suzuki coupling, the C5-bromo position can be selectively aminated using a Buchwald-Hartwig cross-coupling reaction under microwave conditions. This allows for the introduction of a wide range of amino functionalities.

Table 3: Representative Conditions for Microwave-Assisted C5-Buchwald-Hartwig Amination
ParameterConditionReference
Substrate Aryl Bromide[5]
Coupling Partner Primary or Secondary Amine (1.2 - 2.1 equiv.)[5]
Catalyst Pd₂(dba)₃ (2-5 mol%)[5]
Ligand XPhos or other biaryl phosphine ligand (4-10 mol%)[5]
Base NaOtBu or K₃PO₄ (1.5 - 2.5 equiv.)[5]
Solvent Toluene or 1,4-Dioxane[5]
Microwave Power 200 - 300 W[5]
Temperature 130 - 150 °C[5]
Reaction Time 10 - 30 min[5]
Typical Yield 75 - 90%[5]
Protocol 3: General Procedure for Microwave-Assisted C5-Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine of choice

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In an inert atmosphere (glovebox), to a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add 5 mL of anhydrous toluene.

  • Seal the vial securely with a cap.

  • Remove the vial from the glovebox and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 130 °C for 20 minutes with continuous stirring. The microwave power should be set to a maximum of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Add this compound, reagents, catalyst, and base to microwave vial B Add solvent and magnetic stir bar A->B C Seal the vial securely B->C D Place vial in microwave reactor E Set temperature, time, and power D->E F Run reaction with stirring E->F G Cool vial to room temperature H Quench reaction and perform extractive workup G->H I Purify by column chromatography or recrystallization H->I J Characterize final product I->J

Caption: General workflow for microwave-assisted synthesis.

References

Application Note: A Scalable and Efficient Synthesis of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 5-Bromo-4-chloroquinazoline, a critical building block in the development of various therapeutic agents. The described two-step process is optimized for safety, efficiency, and yield on a multi-kilogram scale. The protocol first outlines the synthesis of the 5-bromo-4-hydroxyquinazoline intermediate, followed by a robust chlorination procedure using phosphorus oxychloride (POCl₃). This method has been successfully scaled to produce batches exceeding 50 kg.[1]

Introduction

Quinazoline derivatives are a prominent class of N-containing heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[2] Specifically, this compound serves as a key intermediate in the synthesis of potent inhibitors and other pharmacologically active molecules. The strategic placement of the bromine and chlorine atoms allows for diverse downstream functionalization, such as N-arylation, to produce libraries of potential drug candidates.[3] The development of a scalable and cost-effective synthetic route for this intermediate is therefore of significant interest to the pharmaceutical industry. This document details a reliable, high-yield process suitable for industrial production.

Overall Reaction Scheme

Experimental Protocol

Part 1: Synthesis of 5-Bromoquinazolin-4(3H)-one (Intermediate)

This procedure is adapted from general methods for preparing 4-hydroxyquinazolines from anthranilic acids.[4]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Formamide

  • Deionized water

  • Isopropanol

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling mantle

  • Filter-dryer or large Buchner funnel with vacuum flask

  • Drying oven

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 2-Amino-5-bromobenzoic acid (10.0 kg, 46.3 mol) and formamide (30.0 L).

  • Heating: Begin stirring the slurry and heat the reaction mixture to 150-155 °C. Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to 20-25 °C. A thick precipitate will form.

  • Quenching: Slowly add deionized water (50.0 L) to the stirred mixture over 1 hour to precipitate the product fully.

  • Isolation: Filter the solid product using a filter-dryer or Buchner funnel.

  • Washing: Wash the filter cake with deionized water (2 x 20 L) and then with cold isopropanol (1 x 15 L) to remove residual formamide and water.

  • Drying: Dry the solid under vacuum at 60-70 °C until a constant weight is achieved.

Part 2: Synthesis of this compound (Final Product)

This chlorination step is a scalable procedure that has been successfully implemented for large-scale production.[1]

Materials:

  • 5-Bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser (with a gas scrubber), and temperature probe

  • Addition funnel

  • Heating/cooling mantle

  • Filter-dryer or large Buchner funnel with vacuum flask

  • Rotary evaporator (large scale)

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 5-Bromoquinazolin-4(3H)-one (9.0 kg, 40.0 mol) and toluene (45.0 L).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (11.0 L, 18.2 kg, 118.8 mol) to the stirred suspension over at least 1 hour, keeping the internal temperature below 40 °C.

  • Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Cool the mixture to 50-60 °C and remove the excess POCl₃ and toluene under reduced pressure.

  • Work-up: Cool the residue to 0-5 °C. Slowly and carefully quench the reaction by adding the residue to a mixture of crushed ice (50 kg) and dichloromethane (50 L) in a larger vessel, ensuring the temperature does not exceed 20 °C.

  • Phase Separation: Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 L) and brine (1 x 25 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C.

Data Presentation

ParameterStep 1: 5-Bromoquinazolin-4(3H)-oneStep 2: this compound
Starting Material 2-Amino-5-bromobenzoic acid5-Bromoquinazolin-4(3H)-one
Quantity of Starting Material 10.0 kg9.0 kg
Moles of Starting Material 46.3 mol40.0 mol
Key Reagent FormamidePhosphorus oxychloride (POCl₃)
Reagent Molar Ratio N/A (Solvent and Reagent)~3.0 equivalents
Solvent FormamideToluene
Reaction Temperature 150-155 °C110-115 °C (Reflux)
Reaction Time 6-8 hours4-6 hours
Typical Yield 9.5 kg (91%)8.8 kg (90%)
Purity (by HPLC) >98%>99%

Visualizations

Experimental Workflow

Scale_Up_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Chlorination SM1 2-Amino-5-bromobenzoic Acid + Formamide Reactor1 Heat to 150-155°C (6-8 hours) SM1->Reactor1 Quench1 Cool & Quench with Water Reactor1->Quench1 Filter1 Filter & Wash (Water, IPA) Quench1->Filter1 Dry1 Dry Intermediate Filter1->Dry1 Intermediate 5-Bromoquinazolin-4(3H)-one Dry1->Intermediate Reactor2 Add POCl3 in Toluene Intermediate->Reactor2 Charge to Reactor Reflux Heat to Reflux (4-6 hours) Reactor2->Reflux Workup Quench on Ice/DCM & Wash Reflux->Workup Purify Recrystallize Workup->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Synthesis

Synthesis_Logic Start Starting Material (2-Amino-5-bromobenzoic acid) Intermediate Intermediate (5-Bromoquinazolin-4(3H)-one) Start->Intermediate Cyclization Chlorination Chlorination (POCl3) Intermediate->Chlorination Activation Purification Purification (Recrystallization) Chlorination->Purification Product Final Product (this compound) Purification->Product

Caption: Key transformations in the synthesis of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step is highly exothermic and must be performed slowly with efficient cooling.

  • Formamide: A teratogen. Avoid inhalation and skin contact.

  • Toluene and Dichloromethane: Flammable and volatile solvents. Perform all operations away from ignition sources.

  • Gas Scrubber: The reaction of POCl₃ generates HCl gas. The reflux condenser should be fitted with a trap or scrubber to neutralize acidic vapors.

By following this detailed protocol, researchers and production chemists can reliably produce large quantities of high-purity this compound for further use in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis and Evaluation of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes such as proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer.[2][3][4] Consequently, EGFR has become a significant target for anticancer therapies.[5] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) are a major class of targeted therapies that compete with ATP for binding to the intracellular kinase domain of the receptor, thereby blocking its activation and downstream signaling.[4][6] This document provides detailed protocols for the synthesis of a quinazoline-based EGFR inhibitor and the subsequent in vitro evaluation of its biological activity.

EGFR Signaling Pathway

Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain and autophosphorylation of specific tyrosine residues.[5][7] These phosphotyrosine sites serve as docking platforms for various adaptor proteins, initiating multiple downstream signaling cascades that are crucial for cell function and survival.[7][8] The primary signaling pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is central to regulating cell proliferation, differentiation, and survival.[7][8]

  • PI3K-Akt-mTOR Pathway: This pathway is a major driver of cell survival, growth, and proliferation while inhibiting apoptosis.[7]

  • JAK/STAT Pathway: This pathway is also implicated in activating the transcription of genes associated with cell survival.[7]

  • Phospholipase C (PLCγ) Pathway: Activation of this pathway leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[8]

Dysregulation of these pathways is a hallmark of many cancers, making EGFR an attractive therapeutic target.[9]

EGFR_Signaling_Pathway Ligand EGF, TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptors Adaptor Proteins (Grb2, Shc, Gab1) EGFR->Adaptors PLCG PLCγ EGFR->PLCG STAT STAT EGFR->STAT RAS RAS Adaptors->RAS PI3K PI3K Adaptors->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Proliferation, Survival, Angiogenesis) ERK->Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Nucleus Ca2+, PKC STAT->Nucleus

Diagram 1: The EGFR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline-Based EGFR Inhibitor

Quinazoline derivatives are a well-established scaffold for potent EGFR inhibitors, with many approved drugs like Gefitinib and Erlotinib based on this core structure.[10] The following is a generalized protocol for the synthesis of a 4-anilinoquinazoline derivative, a common structural motif in EGFR inhibitors.

Objective: To synthesize a potential EGFR inhibitor based on the quinazoline scaffold.

Materials:

  • 2-Amino-5-nitrobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Ethynylaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide

    • To a solution of 2-amino-5-nitrobenzonitrile in anhydrous DMF, add DMF-DMA.

    • Heat the reaction mixture at 80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the intermediate product.

  • Step 2: Synthesis of the 4-Anilinoquinazoline Core

    • Suspend the product from Step 1 in isopropanol.

    • Add 3-ethynylaniline to the suspension.

    • Heat the mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

    • Filter the solid, wash with cold isopropanol, and then with hexane.

    • Dry the product under vacuum.

  • Purification and Characterization:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Characterize the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: In Vitro EGFR Kinase Assay

This assay determines the ability of a synthesized compound to inhibit the enzymatic activity of the EGFR kinase domain, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Objective: To quantify the inhibitory potency of the synthesized compound against EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[11]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor compound in kinase buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle.[11]

    • Add 2 µL of EGFR enzyme solution (e.g., 4 ng/well) to each well.[11]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[11] The final ATP concentration should be close to the Km value for EGFR.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • ADP Detection (using ADP-Glo™ Assay):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 3: Cell Viability Assay (MTS/MTT Assay)

This assay assesses the anti-proliferative effect of the inhibitor on cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 of the synthesized compound for inhibiting the growth of EGFR-dependent cancer cells.

Materials:

  • NSCLC cell lines (e.g., H1975 for EGFR T790M/L858R, PC-9 for exon 19 deletion, A549 for EGFR wild-type).[10][13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Synthesized inhibitor compound (dissolved in DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[14]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[14]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[14]

    • Incubate for 1-4 hours at 37°C, protected from light.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[14]

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[14]

Protocol 4: Western Blot Analysis of EGFR Signaling

This protocol is used to confirm that the inhibitor blocks the phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK) in cancer cells.

Objective: To visualize the inhibition of EGFR signaling pathways at the protein level.

Materials:

  • Cancer cell lines (e.g., PC-9 or H1975).

  • Synthesized inhibitor compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the inhibitor compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-6 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[14]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Visualization and Analysis:

    • Add ECL substrate and visualize the protein bands using an imaging system.[14]

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[14]

General Workflow for Synthesis and Evaluation

The development of a novel EGFR inhibitor follows a structured workflow from chemical synthesis to biological validation.

EGFR_Inhibitor_Workflow Synthesis Chemical Synthesis (e.g., Quinazoline Core) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (Determine Enzymatic IC50) Purification->KinaseAssay CellAssay Cell-Based Assays (Determine Cellular IC50) KinaseAssay->CellAssay DataAnalysis Data Analysis & SAR (Structure-Activity Relationship) KinaseAssay->DataAnalysis WB_Analysis Mechanism of Action (Western Blot for p-EGFR, p-Akt) CellAssay->WB_Analysis CellAssay->DataAnalysis WB_Analysis->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Diagram 2: Workflow for EGFR inhibitor synthesis and evaluation.

Data Presentation: Comparative Inhibitory Activity of EGFR Inhibitors

The efficacy of EGFR inhibitors is typically quantified by their IC50 values, which represent the concentration of the drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency. The table below summarizes the IC50 values for several well-known EGFR inhibitors against different EGFR variants and cancer cell lines.

InhibitorGenerationTarget EGFR VariantEnzymatic IC50 (nM)Cell LineCellular IC50 (µM)
Gefitinib 1stWild-Type18.2 - 29.16A431 (WT)-
T790M Mutant356.8 - 368.2H1975 (L858R/T790M)>10
Erlotinib 1stWild-Type~57PC-9 (del19)0.033
L858R Mutant-H1975 (L858R/T790M)>10
Afatinib 2ndWild-Type~0.5--
L858R Mutant0.2--
L858R/T790M Mutant~10H1975 (L858R/T790M)~0.01
Osimertinib 3rdWild-Type54.3 - 57.8--
L858R Mutant-PC-9 (del19)0.011
L858R/T790M Mutant8.5 - 12.8H1975 (L858R/T790M)0.033
Compound 7g NovelWild-Type262T-47D (Breast)0.88
(Thiazolyl-pyrazoline)A549 (Lung)3.92
Compound 9n NovelWild-Type~2.5A431 (WT)0.04
(Constrained Quinazoline)T790M Mutant~25H1975 (L858R/T790M)0.31

Data compiled from multiple sources.[10][15][16][17] Note: IC50 values can vary depending on the specific assay conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki coupling reactions for 5-Bromo-4-chloroquinazoline. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

The main challenge is achieving chemoselectivity. The substrate contains two different halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent functionalization. However, careful optimization of reaction conditions is crucial to prevent undesired coupling at the C-Cl position.

Q2: Which position on this compound is expected to react first in a Suzuki coupling?

The C-5 position bearing the bromine atom is expected to be significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-4 position with the chlorine atom.[2] This is based on the general reactivity trend of halogens in Suzuki couplings. Therefore, selective functionalization at the C-5 position is the anticipated outcome under appropriately controlled conditions.[3]

Q3: What are the key reaction parameters to control for achieving high selectivity for the C-5 position?

To achieve high selectivity for the Suzuki coupling at the C-5 position, the following parameters are critical:

  • Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is paramount.

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.

  • Reaction Time: Monitoring the reaction is crucial to stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.

Q4: What are some recommended starting conditions for a selective Suzuki coupling at the C-5 position?

Based on protocols for similar dihalogenated heterocycles, a good starting point for the selective Suzuki coupling of this compound would be:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand: If not using a pre-formed catalyst with a ligand, a suitable phosphine ligand like PPh₃ or dppf can be used.

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O.

  • Temperature: 80-100 °C

It is highly recommended to perform a small-scale screen of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific boronic acid coupling partner.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure proper handling and storage of air- and moisture-sensitive catalysts. - Consider using a more robust pre-catalyst.
Poor quality of reagents- Verify the purity of the boronic acid and this compound. - Ensure the solvent is anhydrous and properly degassed.
Inappropriate base or solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Try different solvent systems (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).
Low Selectivity (Reaction at C-4 as well) Reaction temperature is too high- Lower the reaction temperature and monitor the progress carefully.
Reaction time is too long- Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
Catalyst system is too reactive- Switch to a less reactive catalyst/ligand combination. For example, if using a highly active Buchwald ligand, try a more traditional phosphine ligand like PPh₃.
Homocoupling of Boronic Acid Presence of oxygen in the reaction- Ensure the reaction is set up under a strict inert atmosphere (Nitrogen or Argon). - Properly degas all solvents before use.
Pd(II) precatalyst not fully reduced to Pd(0)- Ensure proper activation of the Pd(II) precatalyst. The presence of a reducing agent (like an alcohol solvent or phosphine ligand) can facilitate this.[4]
Protodeborylation of Boronic Acid Presence of water and/or strong base- Consider using anhydrous conditions if protodeborylation is a significant side reaction. - Use a milder base such as K₂CO₃ or CsF.

Data Presentation: Recommended Starting Conditions for Selective Suzuki Coupling

The following table summarizes recommended starting conditions for the selective Suzuki-Miyaura coupling at the C-5 position of this compound, based on successful protocols for analogous substrates.[2][5]

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (3-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand --SPhos or XPhos (4-10 mol%)
Base K₂CO₃ (2 equiv.)Na₂CO₃ (2 equiv.)K₃PO₄ (2-3 equiv.)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF / H₂O (9:1)
Temperature 80-90 °C90-100 °C80-110 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C-5 Position

This protocol provides a general starting point for the selective Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (this compound, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (Palladium Catalyst) setup->catalyst solvent 4. Solvent Addition (Degassed Solvents) catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Monitoring (TLC / LC-MS) reaction->monitoring workup 7. Workup (Extraction & Washing) monitoring->workup Reaction Complete purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product Troubleshooting_Logic start Low/No Yield? check_catalyst Check Catalyst Activity (Freshness, Handling) start->check_catalyst Yes low_selectivity Low Selectivity? start->low_selectivity No check_reagents Verify Reagent Purity (Substrate, Boronic Acid, Solvent) check_catalyst->check_reagents optimize_conditions Optimize Conditions (Base, Solvent, Temperature) check_reagents->optimize_conditions success Successful Coupling optimize_conditions->success adjust_temp_time Lower Temperature & Monitor Time low_selectivity->adjust_temp_time Yes low_selectivity->success No change_catalyst Change Catalyst System (Less Reactive) adjust_temp_time->change_catalyst change_catalyst->success Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

References

Technical Support Center: Synthesis of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-chloroquinazoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: I am experiencing a very low yield or no formation of the desired this compound. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent challenge in quinazoline synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Potential Cause Troubleshooting Steps & Solutions
Sub-optimal Reaction Conditions Temperature: The chlorination of 5-bromoquinazolin-4-one typically requires elevated temperatures. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. A temperature screening experiment is recommended to find the optimal condition. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time. Incomplete conversion of the starting material is a common reason for low yields.
Reagent Quality and Stoichiometry Purity of Starting Material: Ensure the 5-bromoquinazolin-4-one starting material is pure and dry. Impurities can interfere with the chlorination reaction. Chlorinating Agent: Use a fresh, high-quality chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents are sensitive to moisture, which can lead to their decomposition and reduced reactivity. Ensure anhydrous conditions are maintained throughout the reaction. Stoichiometry: An excess of the chlorinating agent is often used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of undesired byproducts. Optimize the molar ratio of the chlorinating agent to the substrate.
Presence of Moisture The chlorinating agents used in this synthesis are highly reactive towards water. Any moisture present in the reaction setup (glassware, solvents, reagents) will consume the chlorinating agent and reduce the yield of the desired product. It is crucial to use oven-dried glassware and anhydrous solvents.

Issue 2: Presence of Impurities and Side Products

Q: My final product is impure. What are the likely side products in the synthesis of this compound and how can I minimize their formation?

A: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is crucial for optimizing the synthesis.

Potential Side Product Reason for Formation Prevention and Mitigation Strategies
Unreacted 5-Bromoquinazolin-4-one Incomplete chlorination reaction due to insufficient heating, short reaction time, or deactivated chlorinating agent.Ensure optimal reaction temperature and time. Use a fresh, active chlorinating agent and maintain anhydrous conditions. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
5-Bromo-2,4-dichloroquinazoline Over-chlorination, especially if the reaction is run for an extended period or at a very high temperature with a large excess of the chlorinating agent.Carefully control the reaction time and temperature. Optimize the stoichiometry of the chlorinating agent.
Hydrolysis Product (5-Bromoquinazolin-4-one) The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during the work-up procedure if exposed to water or moisture for an extended period.Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto ice). Minimize the contact time with aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the chlorination of 5-bromoquinazolin-4-one. This is typically achieved by refluxing the starting material with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline or in a solvent like toluene.

Q2: How can I effectively purify the crude this compound?

A2: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Chlorinating agents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water, releasing toxic fumes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Experimental Protocols

Synthesis of this compound from 5-Bromoquinazolin-4-one

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromoquinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoquinazolin-4-one (1.0 eq).

  • Add anhydrous toluene to the flask, followed by phosphorus oxychloride (3.0 - 5.0 eq).

  • (Optional) Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Data Presentation

Parameter Condition Typical Yield (%)
Chlorinating Agent POCl₃75-90
SOCl₂70-85
Reaction Temperature 110-120 °COptimized for POCl₃ in toluene
Reaction Time 2-4 hoursVaries with scale and substrate purity

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Mandatory Visualization

Synthesis_Pathway cluster_reaction Chlorination Reaction cluster_side_reactions Potential Side Reactions start 5-Bromoquinazolin-4-one product This compound start->product POCl₃, Δ side_product1 Unreacted Starting Material start->side_product1 Incomplete Reaction side_product2 5-Bromo-2,4-dichloroquinazoline start->side_product2 Excess POCl₃, High Temp. side_product3 Hydrolysis Product (5-Bromoquinazolin-4-one) product->side_product3 H₂O (Work-up) Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (e.g., fresh POCl₃) check_sm->check_reagents Pure purify_sm Purify Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp., Time, Anhydrous) check_reagents->check_conditions Good use_fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->use_fresh_reagents Suspect check_workup Analyze Work-up & Purification check_conditions->check_workup Optimal optimize_conditions Optimize Temp./Time/ Maintain Anhydrous Setup check_conditions->optimize_conditions Sub-optimal optimize_workup Optimize Purification (Recrystallization/Column) check_workup->optimize_workup Inefficient success Improved Yield & Purity check_workup->success Efficient purify_sm->check_reagents use_fresh_reagents->check_conditions optimize_conditions->check_workup optimize_workup->success

Technical Support Center: Purification of Crude 5-Bromo-4-chloroquinazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Bromo-4-chloroquinazoline using column chromatography. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the stationary phase. You can try the following:

  • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Add a small amount of a stronger solvent: Introducing a small percentage (0.5-1%) of methanol or triethylamine to your mobile phase can significantly increase its polarity and help in eluting highly polar or basic compounds.

  • Consider a different stationary phase: If increasing the mobile phase polarity doesn't work or leads to poor separation, consider using a more polar stationary phase like alumina.

Q2: My compound is eluting too quickly, resulting in poor separation from impurities. How can I improve the resolution?

When your compound elutes too quickly, it suggests that the mobile phase is too polar. To improve separation:

  • Decrease the polarity of the mobile phase: Reduce the proportion of the polar solvent in your eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system.

  • Use a less polar solvent system: Switch to a less polar mobile phase altogether. For example, if you are using dichloromethane/methanol, try a hexane/ethyl acetate or a hexane/dichloromethane gradient.

  • Optimize the column dimensions: A longer and narrower column can provide better separation for closely eluting compounds.

Q3: I am observing streaking or tailing of my compound spot on the TLC plate and during column elution. What is the cause and how can I fix it?

Streaking or tailing is often a sign of compound overloading, interaction with the stationary phase, or the presence of acidic impurities. To address this:

  • Load less sample: Overloading the column is a common cause of tailing. Reduce the amount of crude material loaded onto the column.

  • Add a modifier to the mobile phase: For basic compounds like quinazolines, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help to deactivate the acidic sites on the silica gel and improve the peak shape.[1]

  • Use a different stationary phase: Consider using neutral or basic alumina, or deactivated silica gel to minimize interactions with the compound.[1]

Q4: The collected fractions are showing multiple spots on the TLC, indicating co-elution of impurities. What are my options?

Co-elution occurs when the polarity of the compound of interest and the impurities are very similar. To achieve better separation:

  • Use a shallow gradient: A slow and gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities.[1][2]

  • Try a different solvent system: The selectivity of the separation can sometimes be improved by changing the solvents used in the mobile phase, even if the overall polarity is similar. For example, replacing ethyl acetate with dichloromethane might alter the elution order.

  • Consider preparative HPLC: If column chromatography fails to provide the desired purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and may be necessary for separating closely related impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

Based on the purification of similar bromo-substituted quinolines and quinazolines, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[2][4] It is recommended to first run a Thin Layer Chromatography (TLC) with a solvent system such as 9:1 or 4:1 hexane/ethyl acetate to determine the optimal polarity.

Q2: What is the recommended stationary phase for this purification?

Silica gel (60-120 or 230-400 mesh) is the most common stationary phase for the purification of organic compounds like this compound.[2][4] However, due to the basic nature of the quinazoline ring system, deactivating the silica gel with a small amount of triethylamine in the eluent or using neutral alumina might be beneficial to prevent streaking.[1]

Q3: How much silica gel should I use for my column?

A general guideline is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. The exact ratio depends on the difficulty of the separation. For closely eluting impurities, a higher ratio is recommended.[1]

Q4: What is the expected appearance and solubility of this compound?

Q5: How can I monitor the progress of the column chromatography?

The elution of the compound can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spot the collected fractions on a TLC plate and visualize the spots under UV light. Fractions containing the pure compound should be combined.

Experimental Protocol: Column Chromatography of this compound

This protocol is a generalized procedure based on methods used for similar compounds and should be optimized for your specific crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.[7]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.[7]

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[7]

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load this solution onto the top of the column using a pipette.[1]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure using a pump or inert gas to maintain a steady flow rate.

  • Begin collecting fractions in test tubes.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data

ParameterRecommended Value/RangeReference
Stationary Phase Silica Gel (60-120 or 230-400 mesh)General Practice
Silica Gel to Crude Ratio 30:1 to 100:1 (w/w)[1]
Initial Mobile Phase (TLC) Hexane/Ethyl Acetate (9:1 to 4:1 v/v)Analogy from[2][4]
Mobile Phase Modifier Triethylamine (0.1-1% v/v)[1]

Visualizations

TroubleshootingWorkflow Start Start Purification TLC Run TLC Analysis Start->TLC Problem Identify Problem TLC->Problem NoMove Compound at Baseline Problem->NoMove Rf = 0 TooFast Compound Elutes Too Fast Problem->TooFast Rf > 0.5 Tailing Streaking / Tailing Problem->Tailing Spot Shape CoElution Co-elution of Impurities Problem->CoElution Multiple Spots IncreasePolarity Increase Mobile Phase Polarity NoMove->IncreasePolarity DecreasePolarity Decrease Mobile Phase Polarity TooFast->DecreasePolarity AddModifier Add Modifier (e.g., TEA) Tailing->AddModifier ShallowGradient Use Shallow Gradient CoElution->ShallowGradient RunColumn Run Column Chromatography IncreasePolarity->RunColumn DecreasePolarity->RunColumn AddModifier->RunColumn ShallowGradient->RunColumn End Pure Product RunColumn->End

Caption: Troubleshooting workflow for column chromatography purification.

ProblemCauseSolution cluster_0 Common Issues Problem Problem Cause Solution Tailing Tailing/Streaking Acidic silica interaction or Overloading Add triethylamine or Reduce sample load PoorSep Poor Separation Similar polarity of compounds Use shallow gradient or Change solvent system NoElution No Elution Mobile phase too non-polar Increase eluent polarity

Caption: Relationship between problems, causes, and solutions.

References

Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing dehalogenation in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and solve common issues related to this undesirable side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a common side reaction where the aryl or vinyl halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, which lowers the overall reaction yield and complicates purification.[2][3]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[2][4] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[2][3][4]

Q3: How can I identify if dehalogenation is occurring in my reaction?

A3: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product typically appears as a new, less polar spot compared to the starting aryl halide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal where the halogen was previously located.[1]

Q4: Which types of organic halides are most susceptible to dehalogenation?

A4: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Aryl and heteroaryl iodides are the most prone to this side reaction.[2] Additionally, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles) are more susceptible to dehalogenation.[2]

Troubleshooting Guides for Specific Reactions

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Problem: My Suzuki coupling reaction shows a high percentage of the dehalogenated starting material, resulting in a low yield of the desired biaryl product.

Potential Causes & Solutions:

  • Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[2]

    • Recommendation: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos, or consider N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can accelerate the rate of reductive elimination.

  • Incorrect Base: The base might be too strong, or it could be acting as a source of hydrides.[2]

    • Recommendation: Screen weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] Avoid strong alkoxide bases if possible.[2]

  • Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be suitable for the catalyst system.[2][6]

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[2] If using a solvent like DMF, which can be a hydride source, consider switching to a less reducible solvent.[7][8]

  • High Temperature: Elevated temperatures can increase the rate of dehalogenation.[1]

    • Recommendation: Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[5]

Data Summary: Effect of Reaction Parameters on Suzuki Coupling
Aryl HalideLigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)
4-BromoanisolePPh₃NaOtBuDioxane1004550
4-BromoanisoleXPhosK₃PO₄Toluene8095<5
2-IodopyridinePPh₃K₂CO₃DMF1103065
2-IodopyridineSPhosK₃PO₄Toluene/H₂O908810

Note: This table represents typical trends. Actual results will vary based on specific substrates and conditions.

Issue 2: Dehalogenation as a Major Side Reaction in Heck Coupling

Problem: My Heck reaction is producing a significant amount of the reduced arene instead of the desired substituted alkene.

Potential Causes & Solutions:

  • High Reaction Temperature: Heck reactions are often run at high temperatures, which can promote dehalogenation.[7]

    • Recommendation: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[7]

  • Choice of Base and Solvent: The combination of base and solvent can influence the extent of dehalogenation.[7]

    • Recommendation: Aprotic polar solvents like DMF or NMP are common, but if dehalogenation is an issue, switching to a less reducible solvent like toluene or dioxane may be beneficial.[7] Using an inorganic base like K₂CO₃ or NaOAc is often effective.[7]

  • Lack of Additives: Certain additives can suppress side reactions.

    • Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce dehalogenation.[7]

Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination

Problem: The desired C-N bond formation is competing with hydrodehalogenation of my aryl halide.

Potential Causes & Solutions:

  • Sub-optimal Ligand Selection: The ligand is crucial for promoting the desired amination pathway.[9]

    • Recommendation: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is highly recommended to accelerate reductive elimination of the amine product.[9][10]

  • Base and Amine Stoichiometry: An excess of amine or an inappropriate base can lead to side reactions.

    • Recommendation: Adjust the stoichiometry of the amine. Screen different bases, including strong options like NaOtBu or LHMDS, and weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[9]

  • High Temperature: As with other cross-coupling reactions, excessive heat can favor dehalogenation.[11]

    • Recommendation: Run the reaction at a lower temperature if possible, especially when using stronger bases.[11]

Issue 4: Dehalogenation Observed in Sonogashira Coupling

Problem: My Sonogashira coupling is yielding the dehalogenated arene alongside the desired alkynylated product.

Potential Causes & Solutions:

  • Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), while common, can be a source of hydrides.[7]

    • Recommendation: If dehalogenation is significant, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[7][12] Alternatively, a different amine base such as piperidine might be beneficial.[7]

  • Reaction Conditions: High temperatures can exacerbate dehalogenation.[13]

    • Recommendation: Try running the reaction at a lower temperature. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can lead to other side reactions like Glaser homocoupling.[12][14]

Visualizing the Problem: Reaction Pathways and Troubleshooting

cross_coupling_cycle cluster_legend Reaction Pathways pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X arpdx Ar-Pd(II)-X(L_n) ox_add->arpdx trans Transmetalation (R-M) arpdx->trans R-M pd_h Formation of Pd-H species arpdx->pd_h Side Reaction arpdr Ar-Pd(II)-R(L_n) trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product dehalogenated Ar-H (Dehalogenated Byproduct) hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h arpdh Ar-Pd(II)-H(L_n) pd_h->arpdh red_elim_deh Reductive Elimination arpdh->red_elim_deh red_elim_deh->pd0 Regenerates Catalyst red_elim_deh->dehalogenated key1 Desired Coupling key2 Dehalogenation

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.

troubleshooting_workflow start High Dehalogenation Observed check_ligand 1. Optimize Ligand start->check_ligand check_base 2. Optimize Base start->check_base check_solvent 3. Change Solvent start->check_solvent check_temp 4. Lower Temperature start->check_temp ligand_sol Use bulky, electron-rich ligands (e.g., XPhos, SPhos) check_ligand->ligand_sol base_sol Screen weaker, non-hydridic bases (e.g., K₃PO₄, Cs₂CO₃) check_base->base_sol solvent_sol Use aprotic, non-reducible solvents (e.g., Toluene, Dioxane) check_solvent->solvent_sol temp_sol Run at lowest effective temperature (e.g., 60-80 °C) check_temp->temp_sol end Improved Yield of Desired Product ligand_sol->end base_sol->end solvent_sol->end temp_sol->end

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for coupling an aryl bromide prone to hydrodehalogenation.[5]

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

    • XPhos (2-4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Toluene

    • Water (optional, can sometimes be beneficial)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium source, XPhos, and K₃PO₄.[2][5]

    • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.[5]

    • Add degassed toluene (to make a ~0.1-0.2 M solution) and, if applicable, a small amount of degassed water (e.g., 10% v/v) via syringe.[2][5]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2][5]

    • Monitor the reaction progress by TLC or LC-MS.[2][5]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography.[2]

Protocol 2: Heck Reaction with Suppressed Dehalogenation

This protocol provides a general procedure for the Heck reaction of an aryl bromide, aiming to minimize the dehalogenation side product.

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Olefin (1.2 equiv)

    • Pd(OAc)₂ (1-2 mol%)

    • PPh₃ (2-4 mol%)

    • K₂CO₃ (2.0 equiv)

    • Toluene or Dioxane

  • Procedure:

    • In a flask under an inert atmosphere, combine the aryl bromide, olefin, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add the anhydrous, degassed solvent (Toluene or Dioxane).

    • Heat the reaction mixture to 80-100 °C. Avoid unnecessarily high temperatures.

    • Monitor the reaction by GC-MS or TLC to track the formation of the product and the dehalogenated byproduct.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography to isolate the desired product.

References

Technical Support Center: Optimizing N-Arylation of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 5-Bromo-4-chloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields for this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Buchwald-Hartwig amination of this compound can often be attributed to several key factors. The primary areas to focus on are the choice of catalyst and ligand, the selection of the base and solvent, and the reaction temperature. The palladium catalyst and its corresponding phosphine ligand are critical for efficient catalytic turnover.[1] The base's strength and solubility play a crucial role in both the deprotonation of the amine and the overall catalytic cycle. Additionally, ensuring strictly anhydrous and oxygen-free conditions is paramount, as palladium(0) catalysts are sensitive to oxygen and moisture.[1]

Q2: Which halogen is more reactive on the this compound core in a palladium-catalyzed N-arylation?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This inherent difference in reactivity allows for selective N-arylation at the C5 position, leaving the C4-chloro substituent available for subsequent transformations. Achieving high chemoselectivity often requires careful optimization of the reaction conditions.

Q3: What are common side reactions observed during the N-arylation of this compound?

A3: A common side reaction is hydrodehalogenation, which is the reduction of the C-Cl or C-Br bond, leading to the formation of the corresponding dehalogenated quinazoline. This can be more prevalent with electron-poor aryl halides. Another potential issue is catalyst deactivation, which can occur at elevated temperatures or due to impurities in the reagents or solvents.[1] Product inhibition, where the N-arylated product coordinates to the palladium center and slows down the catalytic cycle, can also contribute to incomplete reactions.[1]

Q4: Can microwave irradiation be used to improve the reaction yield and time?

A4: Yes, microwave irradiation has been shown to be an effective technique for accelerating N-arylation reactions of chloroquinazolines, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[2] This method can be particularly useful when dealing with less reactive amines.[2]

Q5: How do I choose the appropriate phosphine ligand for this reaction?

A5: Ligand selection is critical for a successful Buchwald-Hartwig amination. For chloro-heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step. Commonly used ligands for such transformations include XPhos, SPhos, and BrettPhos. The optimal ligand is often substrate-specific, so screening a small panel of ligands may be necessary.

Troubleshooting Guide

This guide addresses common problems encountered during the N-arylation of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently.[1] 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the substrate.[1] 3. Incorrect Base: The base is not strong enough or has poor solubility. 4. Low Reaction Temperature: The temperature is insufficient for oxidative addition of the C-Cl bond.[1]1. Use a palladium precatalyst (e.g., G3 or G4 precatalysts). Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). 2. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity. 4. Gradually increase the reaction temperature in increments of 10 °C (typically in the range of 80-120 °C). Consider using a higher boiling point solvent like dioxane or toluene.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: More common with electron-poor aryl halides.[1] 2. Presence of Water: Water can interfere with the catalytic cycle and promote side reactions.1. Try a different, more robust ligand or a lower reaction temperature. 2. Ensure all reagents, solvents, and glassware are strictly anhydrous. Use freshly distilled or purchased anhydrous solvents.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable for the required reaction time at the set temperature.[1] 2. Product Inhibition: The N-arylated product may be coordinating to the palladium center, inhibiting further catalysis.[1]1. Consider a higher catalyst loading or the use of a more stable precatalyst. A lower reaction temperature for a longer duration might also be beneficial. 2. Try a different solvent to improve the solubility of the product and minimize its interaction with the catalyst.
Inconsistent Results 1. Oxygen and Moisture Contamination: Palladium(0) catalysts are sensitive to air and moisture.[1] 2. Variable Reagent Quality: Impurities in starting materials, solvents, or base can affect the reaction outcome.1. Use Schlenk line techniques or a glovebox for reaction setup. Ensure solvents are properly degassed. 2. Use high-purity reagents and anhydrous, degassed solvents.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the N-arylation of a closely related substrate, 6-bromo-4-chloro-2-phenylquinazoline, with various N-methylanilines using microwave irradiation. These conditions can serve as a good starting point for the optimization of the N-arylation of this compound.[3]

EntryN-MethylanilineProduct Yield (%)Reaction Time (min)
14-methoxy-N-methylaniline6310
23-methoxy-N-methylaniline7010
32-methoxy-N-methylaniline7540
44-fluoro-N-methylaniline7020
53-fluoro-N-methylaniline8420
63-bromo-N-methylaniline7220

Reaction conditions: 6-bromo-4-chloro-2-phenylquinazoline (1.0 equiv), N-methylaniline (1.1 equiv), THF/H₂O (1:1), 100 °C, microwave irradiation.[3]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific amines.[1][4]

Materials:

  • This compound

  • Aryl amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol% Pd), and the phosphine ligand (e.g., 1.2-2.0 equiv relative to Pd) to the Schlenk flask.

  • Reagent Addition: Add the base (1.5-2.0 equiv) and the aryl amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Microwave-Assisted N-Arylation Protocol (Adapted from a similar substrate)[3]

Materials:

  • This compound

  • Aryl amine

  • Solvent mixture: THF/H₂O (1:1)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: To a microwave reactor vial, add this compound (1.0 equiv) and the aryl amine (1.1 equiv).

  • Solvent Addition: Add the THF/H₂O (1:1) solvent mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-120 °C) for the specified time (typically 10-40 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the general protocol above.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Prepare Inert Atmosphere (Glovebox or Schlenk Line) reagents Add Reagents: - this compound - Amine - Base catalyst Add Catalyst System: - Pd Precatalyst - Phosphine Ligand solvent Add Anhydrous, Degassed Solvent heat Heat with Stirring (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the N-arylation of this compound.

Troubleshooting_Yield start Low Yield Issue check_conditions Verify Inert Conditions (Anhydrous & O₂-free)? start->check_conditions yes_inert Yes check_conditions->yes_inert Yes no_inert No check_conditions->no_inert No screen_catalyst Screen Catalyst System: - Different Ligands (XPhos, etc.) - Different Pd Precatalysts yes_inert->screen_catalyst improve_inert Action: Improve inert atmosphere techniques. no_inert->improve_inert screen_base Screen Bases: - Stronger Base (NaOtBu)? - Weaker Base (Cs₂CO₃)? screen_catalyst->screen_base optimize_temp Optimize Temperature: - Increase in 10°C increments - Consider Microwave screen_base->optimize_temp

Caption: Troubleshooting decision tree for addressing low yield in N-arylation reactions.

References

Technical Support Center: Suzuki Reaction with 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction involving 5-Bromo-4-chloroquinazoline. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your Suzuki reaction with this compound, offering potential causes and solutions.

Issue 1: Low to No Product Formation

Potential Causes:

  • Inactive Catalyst: The Palladium(0) active species may not be forming or is being deactivated.

  • Poor Reagent Quality: Degradation of the boronic acid/ester or impurities in starting materials or solvents.

  • Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, or temperature.

  • Catalyst Poisoning: Presence of impurities that inhibit the catalyst's activity.[1][2][3]

Solutions:

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific boronic acid.[4] Bulky, electron-rich ligands often improve results for challenging substrates.[4]

  • Reagent and Solvent Quality Check: Use fresh, high-purity boronic acid/ester. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[5]

  • Base and Solvent Optimization: The choice of base is crucial for activating the boronic acid.[6] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] The solvent system (e.g., dioxane/water, toluene/water, DMF) should also be optimized for solubility and reactivity.[7]

  • Temperature and Time Adjustment: If the reaction is sluggish, consider increasing the temperature. Monitor the reaction over time to determine the optimal reaction duration.

  • Purification of Starting Materials: If catalyst poisoning is suspected, purify the this compound and boronic acid prior to the reaction. Common catalyst poisons include sulfur compounds.[1][2][3]

Issue 2: Significant Dehalogenation of Starting Material

Potential Causes:

  • Formation of Palladium-Hydride Species: The palladium catalyst can react with sources of hydride (e.g., base, solvent, water) to form a Pd-H species, which then leads to the reduction of the aryl halide.[8]

  • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it allows more time for competing side reactions like dehalogenation to occur.[8]

Solutions:

  • Choice of Base and Solvent: Avoid strong alkoxide bases and alcoholic solvents if dehalogenation is a major issue.[8] Consider using milder bases like K₂CO₃ or K₃PO₄ in aprotic solvents such as dioxane or toluene.[8]

  • Optimize Water Content: While some water is often necessary, excessive amounts can be a source of protons leading to dehalogenation.[8]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over the dehalogenation pathway.[8]

  • Use of Boronic Esters: Boronic esters can sometimes be more stable than boronic acids and lead to cleaner reactions.[5]

Issue 3: Homocoupling of the Boronic Acid

Potential Causes:

  • Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of two boronic acid molecules.[5]

  • Use of a Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can promote homocoupling.[5]

Solutions:

  • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[8]

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[9] Therefore, the Suzuki coupling is expected to occur selectively at the C5-Br bond over the C4-Cl bond under carefully controlled conditions. This allows for the synthesis of 5-aryl-4-chloroquinazolines, which can be further functionalized at the C4 position in a subsequent reaction.

Q2: What are the best general conditions to start with for the Suzuki coupling of this compound?

A2: A good starting point would be to use a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system of dioxane/water or toluene/water.[10] The reaction is typically heated to 80-100 °C and monitored until completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] By comparing the reaction mixture to the starting materials, you can observe the consumption of the this compound and the formation of the product.

Q4: My boronic acid is not very stable. What can I do?

A4: Some boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation (hydrolysis).[5] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[5] Alternatively, using potassium organotrifluoroborates (R-BF₃K) can also be a good strategy as they are more stable and slowly release the boronic acid under the reaction conditions.

Q5: I am seeing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A5: To favor mono-substitution at the C5-Br position, you can try the following:

  • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

  • Lower the reaction temperature.

  • Reduce the reaction time.

  • Choose a catalyst system that is less reactive towards aryl chlorides.

Data Presentation

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of halogenated quinazolines and related heterocycles, providing a baseline for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O801270-85[12]
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene/H₂O100885-95[8]
Pd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O901080-92[10]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1106>90[8]

Table 2: Effect of Base and Solvent on Reaction Yield

BaseSolventTemp. (°C)Time (h)Yield (%)Reference
K₂CO₃Dioxane/H₂O (4:1)901288[10]
Cs₂CO₃Toluene/H₂O (5:1)1001092[8]
K₃PO₄DMF110885[5]
Na₂CO₃DME/EtOH (9:1)801275[12]

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C5-Position of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed 1,4-dioxane and degassed water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-4-chloroquinazoline.[10]

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 oa_intermediate Ar-Pd(II)L2-X pd0->oa_intermediate Oxidative Addition tm_intermediate Ar-Pd(II)L2-Ar' oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination product Ar-Ar' tm_intermediate->product start Ar-X start->oa_intermediate boronic Ar'-B(OR)2 boronic->oa_intermediate base Base base->oa_intermediate Troubleshooting_Workflow start Failed Suzuki Reaction check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) start->check_conditions optimize_catalyst Screen Catalysts and Ligands check_reagents->optimize_catalyst optimize_base Optimize Base and Solvent check_conditions->optimize_base dehalogenation Dehalogenation? (Check by LC-MS) optimize_catalyst->dehalogenation optimize_base->dehalogenation success Successful Reaction homocoupling Homocoupling? (Check by LC-MS) dehalogenation->homocoupling No adjust_base_solvent Use Milder Base/ Aprotic Solvent dehalogenation->adjust_base_solvent Yes homocoupling->success No improve_degassing Improve Degassing Technique homocoupling->improve_degassing Yes adjust_base_solvent->success improve_degassing->success Side_Reactions start Ar-X + Ar'-B(OR)2 desired_product Desired Product (Ar-Ar') start->desired_product Suzuki Coupling dehalogenation Dehalogenation (Ar-H) start->dehalogenation Side Reaction 1 homocoupling Homocoupling (Ar'-Ar') start->homocoupling Side Reaction 2 hydrolysis Protodeboronation (Ar'-H) start->hydrolysis Side Reaction 3

References

Technical Support Center: Catalyst Selection for Selective C-Br Bond Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving the selective reaction of carbon-bromine (C-Br) bonds.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an aryl bromide is showing low yield. What are the primary factors to investigate?

A1: Low yields in C-Br bond cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can stem from several issues. Key factors include inefficient oxidative addition of the palladium catalyst to the C-Br bond, especially with sterically hindered substrates, and competing side reactions. Catalyst decomposition before the reaction completes is another common problem, particularly at elevated temperatures often required for challenging couplings.[1] It is also crucial to ensure an inert atmosphere, as trace oxygen can lead to oxidative addition products that disrupt the catalytic cycle.[2]

Q2: I am observing a significant amount of dehalogenated (hydrodehalogenation) byproduct. How can this be minimized?

A2: Dehalogenation, where the aryl bromide is reduced to an arene, is a common side reaction. This can be caused by several factors, including the choice of catalyst, base, and solvent. To minimize this, consider switching to a less reactive aryl halide if possible (e.g., aryl chloride instead of aryl iodide, as bromides have a moderate tendency for this side reaction).[3] Careful selection of the phosphine ligand and base is also critical. In some cases, β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the dehalogenated arene.[4]

Q3: How do I choose the right ligand for my palladium-catalyzed C-Br coupling reaction?

A3: Ligand selection is crucial and significantly influences catalyst activity, stability, and selectivity.[5][6] For electron-rich aryl bromides, oxidative addition can be slow; in such cases, bulky, electron-donating phosphine ligands (e.g., biaryl phosphines like XPhos or Buchwald-type ligands) can accelerate this key step.[7][8] For sterically demanding substrates, ligands with a large bite angle (e.g., Xantphos) can be effective.[9] The choice of ligand can also control selectivity between different C-halogen bonds.[5][10]

Q4: My reaction involves a substrate with both C-Br and C-Cl bonds. How can I achieve selective reaction at the C-Br bond?

A4: Achieving selectivity is possible due to the difference in bond dissociation energies between C-Br and C-Cl bonds, with the C-Br bond being weaker and generally more reactive.[11][12] The key is to choose a catalyst system with reactivity tuned to activate the C-Br bond without affecting the C-Cl bond. This often involves using specific phosphine ligands that modulate the electronic properties and steric environment of the palladium center.[5] Milder reaction conditions (e.g., lower temperatures) can also favor selective activation of the more reactive C-Br bond.

Q5: Are there alternatives to palladium catalysts for C-Br bond functionalization?

A5: Yes, while palladium is dominant, other transition metals like copper and nickel are also used. Copper-catalyzed Ullmann-type reactions are a classic method for forming C-N and C-O bonds from aryl bromides, and modern ligand development has allowed these reactions to proceed under milder conditions.[13] Nickel catalysts are also gaining prominence as a more earth-abundant alternative to palladium for various cross-coupling reactions. Additionally, photoredox catalysis offers a distinct, light-mediated approach for activating C-Br bonds, often under very mild conditions, by generating radical intermediates.[14][15][16]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure proper handling under an inert atmosphere.Palladium(0) species are prone to oxidation, which deactivates the catalyst.[2]
Inefficient Oxidative Addition For electron-rich or sterically hindered aryl bromides, switch to a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine).[7][8]Bulky, electron-donating ligands promote the oxidative addition step, which is often rate-limiting.[8]
Protodeboronation of Boronic Acid Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and avoid excessively high temperatures or prolonged reaction times.[1] Ensure anhydrous conditions if possible.Boronic acids can be unstable, especially under harsh basic conditions, leading to cleavage of the C-B bond.[1]
Poor Solubility Choose a solvent system that dissolves all components at the reaction temperature (e.g., Toluene, Dioxane, DMF, often with water).[8]Poor solubility can severely limit reaction rates.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Screen different bases (e.g., switch from NaOtBu to K₃PO₄ or Cs₂CO₃). Use a ligand that promotes faster reductive elimination.The choice of base can influence the rate of competing β-hydride elimination, a pathway that leads to the dehalogenated arene.[4]
Homocoupling of Aryl Bromide Lower the reaction temperature. Ensure slow addition of reagents if applicable.This side reaction can occur at higher temperatures or if the catalyst concentration is too high.
Amine Binding to Catalyst For challenging amines like ammonia, use an "ammonia equivalent" such as benzophenone imine or a silylamide, followed by hydrolysis.[4]Some amines, particularly primary amines and ammonia, can bind strongly to the palladium center, inhibiting catalysis.[4]

Catalyst & Ligand Selection Summary

The following table summarizes common catalyst and ligand choices for various C-Br coupling reactions.

Reaction TypePalladium SourceRecommended Ligand ClassSubstrate Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Buchwald Biarylphosphines (e.g., SPhos, XPhos), Ferrocenyl phosphines (e.g., dppf)For hindered or electron-rich Ar-Br, use bulky, electron-rich ligands.[6][8]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Buchwald Biarylphosphines, Josiphos-type ligands, XantphosLigand choice is critical for substrate scope, including coupling with primary amines or amides.[4][9][17]
Heck Coupling Pd(OAc)₂Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs)NHC ligands often provide higher thermal stability, which can be beneficial as Heck reactions may require elevated temperatures.[18]
Selective C-Br vs. C-Cl Pd(OAc)₂Trialkylphosphines (e.g., PCy₃)Less hindered and more electron-rich ligands can favor activation of the C-Br bond over the stronger C-Cl bond.[10]

Visual Guides

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting a suitable catalyst system for a generic C-Br cross-coupling reaction.

G start Define Coupling Partners (Ar-Br + Nucleophile) sterics Is Ar-Br Sterically Hindered? start->sterics electronics Is Ar-Br Electron-Rich or Electron-Poor? sterics->electronics No ligand_steric Use Bulky Ligand (e.g., Biarylphosphine, Xantphos) sterics->ligand_steric Yes ligand_e_rich Use Electron-Rich Ligand (e.g., Buchwald-type) electronics->ligand_e_rich Electron-Rich ligand_std Standard Ligand OK (e.g., PPh3, dppf) electronics->ligand_std Electron-Poor ligand_steric->electronics optimize Screen Base & Solvent (e.g., K2CO3, NaOtBu) (e.g., Toluene, Dioxane) ligand_e_rich->optimize ligand_std->optimize result Evaluate Yield & Purity optimize->result troubleshoot Low Yield? Troubleshoot Side Reactions result->troubleshoot troubleshoot->start Yes (Re-evaluate) end Successful Reaction troubleshoot->end No (Resolved)

Caption: Decision tree for initial catalyst and ligand selection.

Troubleshooting Common Side Reactions

This diagram illustrates the relationship between common problems and potential solutions in C-Br coupling reactions.

G problem problem cause cause solution solution p1 Low Yield c1 Inactive Catalyst p1->c1 c2 Slow Oxidative Addition p1->c2 c3 Protodeboronation p1->c3 p2 Dehalogenation c4 β-Hydride Elimination p2->c4 p3 Poor Selectivity (vs. C-Cl) c5 Harsh Conditions p3->c5 s1 Use Fresh Reagents/ Inert Atmosphere c1->s1 s2 Use Bulky, Electron-Rich Ligand c2->s2 s3 Use Milder Base (e.g., K3PO4) c3->s3 c4->s3 s5 Tune Ligand Electronics/Sterics c4->s5 s4 Lower Temperature c5->s4 c5->s5

Caption: Troubleshooting map for common reaction issues.

Example Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) followed by the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

managing reaction temperature for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinazoline Synthesis

Welcome to the technical support center for quinazoline synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on managing reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes related to reaction temperature and how can I troubleshoot this?

Answer: Low or no yield in quinazoline synthesis is a common problem that can be influenced by several factors, with reaction temperature being a critical parameter. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Reaction Temperature: Different synthetic routes for quinazolines have varying optimal temperature ranges. Some classical methods, like the Bischler cyclization, may necessitate high temperatures (e.g., above 120°C).[1] Conversely, many modern catalytic approaches operate under milder conditions.[1]

    • Solution: Conduct a temperature screen to identify the optimal temperature for your specific reaction. Carefully review the literature for the recommended temperature range for your chosen synthetic method. For instance, a copper-catalyzed three-component reaction yielded 1,2,3-triazolyl-dihydroquinazolinone at 100°C, while the corresponding 1,2,3-triazolyl-quinazolinone was formed at 120°C.[2]

  • Reaction Time and Temperature Interplay: The duration of the reaction is intrinsically linked to the temperature.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time at a given temperature and ensure the complete consumption of starting materials without significant product degradation.[1]

  • Exothermic Reactions: Some quinazoline synthesis reactions can be exothermic, leading to a rapid increase in temperature. This uncontrolled heat can cause the degradation of reactants, intermediates, or the final product.[3]

    • Solution:

      • Monitor the internal reaction temperature with a calibrated probe.[3]

      • Employ a jacketed reactor with a temperature control unit for better heat management.[3]

      • For highly exothermic reactions, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.[3]

Formation of Side Products/Impurities

Question: My reaction is producing significant amounts of side products, making purification difficult. How can I minimize these impurities by managing the reaction temperature?

Answer: The formation of impurities is often a direct consequence of improper temperature control.

  • Over-reaction or Degradation: High temperatures or prolonged reaction times can lead to the formation of byproducts through over-reaction or degradation of the starting materials or the desired quinazoline product.[3]

    • Solution: Once an impurity is identified (e.g., via LC-MS, HRMS, and NMR), review the reaction mechanism to hypothesize its formation pathway.[3] Based on this, you can adjust the reaction conditions, which may involve lowering the reaction temperature or reducing the reaction time.[3]

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazoline ring, leading to a mixture of intermediate and final product.

    • Solution: This can sometimes be addressed by increasing the reaction temperature or extending the reaction time to drive the cyclization to completion.[1] However, a careful balance must be struck to avoid degradation.

  • Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially at elevated temperatures in the presence of strong acids or bases, leading to ring-opening.[1]

    • Solution: Maintain careful control over both pH and temperature to prevent hydrolysis.[1]

Issues with Scale-Up Synthesis

Question: I am scaling up my quinazoline synthesis and observing a drop in yield and an increase in impurities. How does temperature management play a role in this?

Answer: Scaling up a reaction introduces challenges related to heat transfer.

  • Poor Heat Dissipation: The surface-area-to-volume ratio decreases as the reaction scale increases, making it more difficult to dissipate heat effectively.[3] This can lead to uncontrolled exotherms and the issues mentioned previously.

    • Solution:

      • Closely monitor the internal temperature using a calibrated probe.[3]

      • Utilize a jacketed reactor with a temperature control unit.[3]

      • For highly exothermic reactions, a semi-batch approach is recommended.[3]

Data Presentation: Optimal Temperature for Various Quinazoline Syntheses

The optimal reaction temperature is highly dependent on the specific synthetic methodology employed. Below is a summary of temperatures cited in various successful quinazoline syntheses.

Synthesis MethodCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Copper-Catalyzed Three-Component Reaction (Dihydroquinazolinone)Copper catalyst, Et3N (2 equiv)DMSO10082[2]
Copper-Catalyzed Three-Component Reaction (Quinazolinone)Copper catalyst, Et3N (1 equiv)DMSO120Moderate to Good[2]
Copper-Catalyzed Aerobic Oxidative C-H AminationCu(OAc)2DMSO110Not Specified[4]
Copper-Catalyzed One-Pot SynthesisCuI, trans-4-hydroxyl-L-prolineDMSO90Not Specified[4]
Microwave-Assisted One-Pot SynthesisNoneGlycol120Not Specified[4]
Cobalt Zeolite Imidazolate Framework-Catalyzed SynthesisZIF-67, TBHPToluene80Excellent[5]
Palladium-Catalyzed ReactionPalladium catalyst, 1,10-phen, trifluoroacetic acidTHF8031-93[5]
Microwave-Assisted Synthesis with Ammonium FormateHCOONH4Not Specified150Not Specified[6]
Microwave-Assisted Synthesis with i-PrOH/HOAcNonei-PrOH/HOAc100High[6]
Niementowski Reaction (Microwave)NoneNot Specified120-150Potentially High[7]

Experimental Protocols

General Protocol for Temperature Screening

A temperature screen is a crucial step in optimizing any quinazoline synthesis.

  • Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each in a separate reaction vessel.

  • Varying Temperatures: Assign a different reaction temperature to each vessel, spanning a range suggested by the literature or based on preliminary experiments (e.g., 80°C, 100°C, 120°C, 140°C).

  • Constant Parameters: Keep all other reaction parameters constant, including reactant concentrations, solvent, and reaction time.

  • Monitoring: Monitor the progress of each reaction at set time intervals using TLC or LC-MS.

  • Analysis: After the designated reaction time, quench the reactions and analyze the crude product mixture from each vessel to determine the yield and purity of the desired quinazoline.

  • Optimization: Identify the temperature that provides the best balance of high yield and low impurity formation.

Example Protocol: Copper-Catalyzed Synthesis of 1,2,3-Triazolyl-quinazolinones

This protocol is adapted from a literature procedure.[2]

  • Reactant Mixture: In a reaction vial, combine 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne.

  • Solvent and Base: Add DMSO as the solvent and triethylamine (Et3N) as the base.

  • Catalyst: Introduce the copper catalyst to the mixture.

  • Temperature Control: Place the reaction vial in a pre-heated oil bath or a temperature-controlled reactor set to the desired temperature (e.g., 120°C).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress periodically using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and follow the appropriate work-up and purification procedures (e.g., extraction, column chromatography).

Visualization

Troubleshooting Workflow for Temperature-Related Issues

The following diagram outlines a logical workflow for troubleshooting common temperature-related problems during quinazoline synthesis.

TroubleshootingWorkflow start Problem Identified: Low Yield / Impurities check_temp Is Reaction Temperature Optimized? start->check_temp temp_screen Perform Temperature Screen (e.g., 80-150°C) check_temp->temp_screen No check_exotherm Is the Reaction Potentially Exothermic? check_temp->check_exotherm Yes temp_screen->check_exotherm implement_control Implement Stricter Temperature Control: - Jacketed Reactor - Calibrated Probe - Semi-batch Addition check_exotherm->implement_control Yes check_time Is Reaction Time Optimized? check_exotherm->check_time No implement_control->check_time time_study Conduct Time-Course Study (Monitor by TLC/LC-MS) check_time->time_study No review_mechanism Review Reaction Mechanism for Side Reactions check_time->review_mechanism Yes time_study->review_mechanism adjust_conditions Adjust Conditions: - Lower Temperature - Reduce Time review_mechanism->adjust_conditions end Problem Resolved adjust_conditions->end

Caption: Troubleshooting workflow for quinazoline synthesis temperature issues.

References

Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of palladium-catalyzed reactions. Our aim is to offer practical solutions to common challenges encountered during the purification of reaction mixtures, ensuring the isolation of high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]

  • Liquid-Liquid Extraction: Employing a biphasic solvent system to partition the palladium catalyst, often as a salt, into the aqueous phase, separate from the desired organic product.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid) and its likely oxidation state (Pd(0) or Pd(II)).

  • The solvent system: The polarity and composition of your reaction solvent will influence the effectiveness of different purification techniques.

  • Required purity of the final product: The stringency of palladium limits for your application (e.g., for active pharmaceutical ingredients - APIs) will dictate the necessary efficiency of the removal method.

Q3: How can I remove phosphine ligands and their oxides from my reaction?

A3: Phosphine ligands and their corresponding oxides can often be challenging to remove due to their similar polarity to many organic products. Common strategies include:

  • Oxidation: Unreacted phosphines can be oxidized to phosphine oxides, which are often more polar and can be removed by chromatography or precipitation. This can be achieved by bubbling air through the reaction mixture or by a dilute hydrogen peroxide wash during the aqueous work-up.[3]

  • Precipitation with Metal Salts: Phosphine oxides can be precipitated by forming complexes with certain metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[3]

  • Extraction with an Acidic Aqueous Solution: For basic phosphine ligands, extraction with a dilute acid can protonate the ligand, rendering it water-soluble.

  • Complexation with Copper(I) Chloride: Triphenylphosphine can be removed by precipitation as an insoluble complex with copper(I) chloride (CuCl).[3][4]

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium Residues

Symptoms:

  • The final product is still colored (often gray or black).

  • Analytical techniques (e.g., ICP-MS) indicate palladium levels above the acceptable limit.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Filtration of Heterogeneous Catalysts (e.g., Pd/C) Optimize the filtration setup. Use a pad of Celite (1-2 cm thick) over filter paper in a Buchner or sintered glass funnel.[2] Ensure the Celite bed is well-packed and pre-wetted with the solvent. Consider diluting the reaction mixture to reduce viscosity before filtration.[2]
Presence of Soluble Palladium Species Simple filtration is ineffective for homogeneous catalysts. Switch to a method suitable for soluble palladium, such as treatment with a metal scavenger, activated carbon, or liquid-liquid extraction.[1]
Incorrect Scavenger Selection or Inefficient Scavenging The choice of scavenger is critical. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). Screen a variety of scavengers to find the most effective one for your specific system. Optimize scavenging conditions by adjusting the amount of scavenger, temperature, and treatment time.[1]
Formation of Colloidal Palladium Colloidal palladium particles can be too small to be effectively removed by standard filtration. Consider adding a flocculating agent to induce aggregation or treating the solution with activated carbon to adsorb the colloidal particles before filtration.
Issue 2: Significant Product Loss During Work-up

Symptoms:

  • Low isolated yield of the desired product after purification.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Non-specific Adsorption of Product onto Adsorbent This is a common issue, particularly with activated carbon which can have a high affinity for organic molecules.[5] Minimize the amount of adsorbent used to the minimum effective quantity. Thoroughly wash the adsorbent with fresh solvent after filtration to recover any bound product.
Co-precipitation of Product with Palladium Salts During precipitation-based work-ups, the desired product may co-precipitate with the palladium salts. Adjust the solvent system or the precipitation conditions to improve the differential solubility between your product and the palladium species.
Product Degradation on Silica Gel Some products may be sensitive to the acidic nature of standard silica gel used in column chromatography. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
Product Loss During Liquid-Liquid Extractions Incomplete phase separation or the formation of emulsions can lead to product loss. Ensure adequate time for phase separation and consider techniques like centrifugation to break emulsions. Back-extracting the aqueous phase with fresh organic solvent can also help recover dissolved product.

Data Presentation

Table 1: Comparison of Palladium Scavenging Efficiency

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33070.20 wt scavenger, DMF, overnight[5]
Si-TMT>100< 10.03 wt scavenger, 35 °C, 2 h[5]
Activated Charcoal (Nuchar AquaGuard) + TMT2239200.7 wt charcoal, 0.35 wt TMT, rt, 8 h[5]
Activated Charcoal (Darco KB-B)300< 10.2 wt, 45 °C, 18 h[5]
PhosphonicS SPM322100<10.52 mL scavenger in 50 mL ACN, 1000 RPM, 2 h[6]

Table 2: Adsorption Capacity of Activated Carbon for Palladium(II)

Activated Carbon SourceAdsorption Capacity (mg/g)ConditionsReference
Commercial Activated Carbon35.7pH = 2, 0.21 mm particle size, 10 g/L dose, 3 h[7]
Bio-polymer Modified Activated Carbon43.5pH = 2, 0.21 mm particle size, 10 g/L dose, 3 h[7]
Cherry Seed Derived15.6Synthesized at 400 °C for 3 h, adsorption at 50 °C[8]
Thiazole-Modified Activated Carbon178.9Acidic pH[9]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Filtration

Materials:

  • Reaction mixture containing Pd/C

  • Celite® or another filter aid

  • An appropriate solvent (usually the reaction solvent)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Prepare the Filter Bed: Place a piece of filter paper in the Buchner funnel that fits snugly and covers all the holes. Add a 1-2 cm layer of Celite® onto the filter paper and gently press down to create a flat, even bed.

  • Pre-wet the Filter Bed: Pour a small amount of the solvent over the Celite® bed and apply a gentle vacuum to pull the solvent through. This helps to pack the bed and prevents it from being disturbed when the reaction mixture is added.

  • Filter the Reaction Mixture: Turn off the vacuum and pour the reaction mixture carefully onto the center of the Celite® bed.

  • Apply Vacuum: Reapply a gentle vacuum to draw the filtrate through. Be careful not to let the Celite® bed run dry, as this can cause it to crack and allow catalyst particles to pass through.

  • Wash the Filter Cake: Once the bulk of the reaction mixture has passed through, wash the filter cake with several small portions of fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.

Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents and air.[10] Always keep the filter cake wet with solvent during and after filtration.[10]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

Materials:

  • Crude product containing dissolved palladium

  • Appropriate solid-supported palladium scavenger (e.g., thiol-functionalized silica, MP-TMT)

  • A suitable solvent (e.g., THF, DCM, Toluene)

  • Reaction flask with a stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Crude Product: After the initial aqueous work-up, dissolve the crude product in a suitable solvent in a reaction flask.

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the solution. The amount is typically specified by the manufacturer in weight percent or equivalents relative to the initial amount of palladium catalyst.

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filter off the Scavenger: Once the scavenging is complete, filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a short plug of Celite® is usually sufficient.

  • Wash the Scavenger: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Isolate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Liquid-Liquid Extraction of Palladium Salts

Materials:

  • Reaction mixture containing the desired product and palladium catalyst

  • An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)

  • An aqueous solution for extraction (e.g., dilute acid, brine, or a solution containing a chelating agent like EDTA)

  • Separatory funnel

Procedure:

  • Dissolve the Reaction Mixture: If not already in solution, dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Add the Aqueous Phase: Add an equal volume of the chosen aqueous extraction solution to the separatory funnel.

  • Shake and Vent: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and opening the stopcock to release any pressure buildup.

  • Allow Phases to Separate: Place the funnel in a ring stand and allow the two layers to separate completely.

  • Drain the Layers: Drain the lower layer. The desired product will typically be in the organic layer, while the palladium salts will be in the aqueous layer. It is good practice to save both layers until the product has been successfully isolated.

  • Repeat Extraction (Optional): For more efficient removal, the organic layer can be washed again with a fresh portion of the aqueous solution.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Troubleshooting_Palladium_Removal start Start: High Palladium Content in Product check_catalyst_type Is the catalyst heterogeneous (e.g., Pd/C)? start->check_catalyst_type filtration_issue Troubleshoot Filtration check_catalyst_type->filtration_issue Yes soluble_pd Soluble Palladium Present check_catalyst_type->soluble_pd No end_success Success: Low Palladium Content filtration_issue->end_success scavenger_screen Perform Scavenger Screen soluble_pd->scavenger_screen optimize_scavenging Optimize Scavenging Conditions (Time, Temp, Loading) scavenger_screen->optimize_scavenging Effective Scavenger Found alternative_method Consider Alternative Methods (Crystallization, Extraction) scavenger_screen->alternative_method Scavengers Ineffective optimize_scavenging->end_success end_fail Re-evaluate Strategy optimize_scavenging->end_fail alternative_method->end_success alternative_method->end_fail

Caption: Troubleshooting workflow for high palladium content.

Product_Loss_Troubleshooting start Start: Significant Product Loss purification_method What is the purification method? start->purification_method adsorption Adsorption (Activated Carbon/Scavenger) purification_method->adsorption Adsorption chromatography Chromatography purification_method->chromatography Chromatography extraction Extraction purification_method->extraction Extraction adsorption_solutions Reduce adsorbent amount Thoroughly wash adsorbent adsorption->adsorption_solutions chromatography_solutions Use deactivated silica Consider alternative stationary phase chromatography->chromatography_solutions extraction_solutions Allow for complete phase separation Break emulsions Back-extract aqueous phase extraction->extraction_solutions end_success Improved Yield adsorption_solutions->end_success chromatography_solutions->end_success extraction_solutions->end_success

Caption: Decision tree for troubleshooting product loss.

References

Navigating the Reactivity of 5-Bromo-4-chloroquinazoline: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinazolines is paramount for efficient synthesis and discovery. This technical support center provides a focused resource on the solvent effects impacting the reactivity of 5-Bromo-4-chloroquinazoline, primarily in the context of nucleophilic aromatic substitution (SNAr) reactions. The guidance and protocols provided herein are compiled from literature on analogous halo-quinazolines and fundamental principles of organic chemistry, offering a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents in this compound in a typical SNAr reaction?

A1: In SNAr reactions, the rate-determining step is generally the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The subsequent expulsion of the leaving group is a faster step. Consequently, the carbon-halogen bond strength has a less pronounced effect on the overall reaction rate compared to other substitution reactions like SN1 or SN2. The reactivity of the leaving group in SNAr often follows the trend F > Cl ≈ Br > I, which is attributed to the high electronegativity of fluorine polarizing the carbon-fluorine bond and making the carbon atom more electrophilic. Given the similar electronegativities and leaving group abilities of chlorine and bromine in this context, the reactivity at the 4-position (chloro) is expected to be the primary site of nucleophilic attack. The 5-bromo substituent is anticipated to be significantly less reactive towards SNAr.

Q2: How does the 5-bromo substituent influence the reactivity at the 4-chloro position?

A2: The 5-bromo substituent primarily exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the quinazoline ring system. This effect makes the carbon at the 4-position more susceptible to nucleophilic attack, thereby potentially increasing the reaction rate of SNAr at the 4-chloro position compared to an unsubstituted 4-chloroquinazoline.

Q3: Which solvents are recommended for SNAr reactions with this compound?

A3: The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally effective as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. For certain applications, such as microwave-assisted synthesis, a mixture of Tetrahydrofuran (THF) and water has been shown to be effective for related halo-quinazolines.[1] Polar protic solvents like ethanol and isopropanol can also be used, although they may slow down the reaction by solvating the nucleophile.

Q4: I am observing low to no yield in my reaction. What are the potential causes?

A4: Low or no product yield can stem from several factors. Key areas to investigate include:

  • Insufficient reaction temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

  • Poor nucleophilicity: Sterically hindered or electron-deficient nucleophiles may exhibit low reactivity.

  • Inadequate solvent choice: The solvent may not be suitable for the specific nucleophile and reaction conditions.

  • Decomposition of starting material or product: Quinazoline derivatives can be sensitive to certain reaction conditions.

  • Presence of moisture: For moisture-sensitive reagents, ensure anhydrous conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For stubborn reactions, consider microwave irradiation.
Nucleophile is not reactive enough.If possible, switch to a more nucleophilic reagent. Alternatively, the addition of a base (e.g., K₂CO₃, Et₃N) can enhance the nucleophilicity of amines or alcohols.
Incorrect solvent.Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity. Ensure all starting materials are soluble in the chosen solvent.
Formation of Multiple Products Reaction at the 5-bromo position.While less likely, reaction at the 5-position can occur under harsh conditions or with specific catalysts. Consider milder reaction conditions (lower temperature, shorter reaction time).
Decomposition.Monitor the reaction for the appearance of degradation products. If observed, consider lowering the temperature or using a more inert atmosphere.
Difficulty in Product Isolation Product is highly soluble in the workup solvent.Modify the workup procedure, for example, by using a different extraction solvent or by precipitating the product by adding an anti-solvent.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

The following are generalized experimental protocols for SNAr reactions with this compound and common nucleophiles, based on procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, 5 mL).

  • Addition of Reagents: Add the amine nucleophile (1.1 mmol) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (a starting point of 80-100 °C is recommended). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted SNAr with an Aniline Derivative (based on a similar substrate)
  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), the aniline derivative (1.2 mmol), and a solvent mixture of THF and water (e.g., 1:1, 4 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and proceed with an aqueous workup as described in Protocol 1. Purify the product by column chromatography.

Data Presentation

Solvent Type Examples General Effect on SNAr Rate Rationale
Polar Aprotic DMF, DMSO, AcetonitrileGenerally FastestSolvates the cation but not the anion (nucleophile), leading to a "naked" and more reactive nucleophile.
Polar Protic Ethanol, Isopropanol, WaterModerate to SlowCan solvate and stabilize both the nucleophile and the intermediate, but hydrogen bonding to the nucleophile can decrease its reactivity.
Nonpolar Toluene, HexaneGenerally Very Slow or No ReactionPoor solubility of ionic reactants and intermediates.

Visualizations

Experimental Workflow for SNAr

experimental_workflow start Start setup Reaction Setup: - this compound - Solvent - Inert Atmosphere start->setup reagents Add Nucleophile (& Optional Base) setup->reagents reaction Heat / Stir (Conventional or Microwave) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the nucleophilic aromatic substitution (SNAr) reaction of this compound.

Logical Relationship of Solvent Polarity and SNAr Rate

solvent_effects cluster_solvent Solvent Type cluster_rate Relative SNAr Rate Polar Aprotic Polar Aprotic High High Polar Aprotic->High Polar Protic Polar Protic Moderate Moderate Polar Protic->Moderate Nonpolar Nonpolar Low Low Nonpolar->Low

Caption: The influence of solvent polarity on the relative rate of SNAr reactions.

References

Validation & Comparative

1H NMR Characterization of 5-Bromo-4-chloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-chloroquinazoline, a key intermediate in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide offers a robust, predicted spectrum based on established NMR principles and comparative data from analogous structures.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for this compound is summarized in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values for the protons on the quinazoline ring are extrapolated from the experimental data of quinazoline and related halogenated derivatives. The presence of two electron-withdrawing halogens, bromine at C5 and chlorine at C4, is expected to significantly deshield the adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2 ~9.10 s -
H-6 ~8.15 d ~8.5
H-7 ~7.80 t ~8.0
H-8 ~8.00 d ~7.5
Quinazoline (Reference)H-29.27s-
H-49.15s-
H-58.12d8.2
H-67.72t7.6
H-77.98t7.6
H-87.88d8.0
4-Chloroquinazoline (Reference)H-28.95s-
H-58.25d8.5
H-67.85t7.7
H-78.05t7.7
H-88.15d8.3

Structural Visualization and Proton Assignments

The chemical structure of this compound and the assignment of its aromatic protons are crucial for interpreting the ¹H NMR spectrum. The following diagram, generated using the DOT language, illustrates the molecular structure and the proximity of the protons to the electron-withdrawing substituents.

G cluster_0 This compound cluster_1 Proton Assignments mol mol H2 H-2 H2->mol ~9.10 ppm (s) H6 H-6 H6->mol ~8.15 ppm (d) H7 H-7 H7->mol ~7.80 ppm (t) H8 H-8 H8->mol ~8.00 ppm (d)

Caption: Structure and predicted ¹H NMR assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the spin-spin coupling relationships between neighboring protons.

This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound, which is essential for its unambiguous identification and for monitoring its reactions in synthetic chemistry workflows. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data for this and similar compounds.

Interpreting Mass Spectrometry Data for 5-Bromo-4-chloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected mass spectrometry data for 5-bromo-4-chloroquinazoline against simpler, related compounds. The aim is to equip researchers with the knowledge to interpret mass spectra of complex halogenated quinazolines by understanding their characteristic isotopic patterns and fragmentation pathways.

Predicted Mass Spectrometry Data Comparison

The following table summarizes the theoretical mass-to-charge ratios (m/z) and expected relative abundances for the molecular ion clusters of this compound and two comparative molecules: 4-chloroquinazoline and quinazoline. This data is predicted based on isotopic abundances and known fragmentation patterns of related structures.

CompoundFeaturePredicted m/zPredicted Relative Abundance (%)Notes
This compound Molecular Ion Cluster Due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), a characteristic isotopic pattern is expected for the molecular ion and any fragments containing both halogens.[1][2][3]
M⁺242~75Corresponds to C₈H₄⁷⁹Br³⁵ClN₂.
[M+2]⁺244100 (Base Peak)A combination of C₈H₄⁸¹Br³⁵ClN₂ and C₈H₄⁷⁹Br³⁷ClN₂.
[M+4]⁺246~25Corresponds to C₈H₄⁸¹Br³⁷ClN₂.
Key Fragments
[M-Cl]⁺207/209VariableLoss of the chlorine atom. The fragment will still show the bromine isotopic pattern (1:1 ratio for peaks at m/z 207 and 209).
[M-Br]⁺163/165VariableLoss of the bromine atom. The fragment will still show the chlorine isotopic pattern (3:1 ratio for peaks at m/z 163 and 165).
[M-HCN]⁺215/217/219VariableLoss of a neutral molecule of hydrogen cyanide from the quinazoline ring.[4]
4-Chloroquinazoline Molecular Ion Cluster Exhibits the characteristic 3:1 isotopic pattern for a single chlorine atom.[1][2][3]
M⁺164100 (Base Peak)Corresponds to C₈H₅³⁵ClN₂.
[M+2]⁺166~33Corresponds to C₈H₅³⁷ClN₂.
Key Fragments
[M-Cl]⁺129VariableLoss of the chlorine atom.
[M-HCN]⁺137/139VariableLoss of a neutral molecule of hydrogen cyanide.[4]
Quinazoline Molecular Ion
M⁺130100 (Base Peak)Corresponds to C₈H₆N₂.[5]
Key Fragments
[M-HCN]⁺103VariablePrimary fragmentation pathway for the quinazoline ring is the loss of HCN.[4]
[M-2HCN]⁺76VariableSubsequent loss of a second HCN molecule.[4]

Experimental Protocols

A standard protocol for acquiring mass spectrometry data for a small molecule like this compound is as follows:

1. Sample Preparation:

  • Dissolve a small amount (typically 1 mg/mL) of the analyte in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

  • For electrospray ionization (ESI), a final concentration in the low µg/mL to ng/mL range is often sufficient.

  • For electron ionization (EI), the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

2. Mass Spectrometry Analysis (Electron Ionization - GC-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for library matching)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500 (or a range appropriate for the expected molecular weight and fragments)

  • Inlet System: Gas chromatograph for separation prior to mass analysis. The GC column and temperature program should be optimized for the analyte.

3. Mass Spectrometry Analysis (Electrospray Ionization - LC-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is common for nitrogen-containing heterocycles.

  • Mass Analyzer: Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap is recommended for accurate mass measurements and elemental composition determination.

  • Mass Range: m/z 100-1000

  • Inlet System: Liquid chromatograph for separation. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation, is a common setup.

4. Data Analysis:

  • Identify the molecular ion peak (or protonated molecule [M+H]⁺ in ESI).

  • Analyze the isotopic pattern of the molecular ion cluster to confirm the presence and number of halogen atoms.

  • Identify and analyze the major fragment ions to elucidate the structure.

  • Compare the acquired spectrum with theoretical fragmentation patterns and, if available, with library spectra of related compounds.

Visualization of Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis and interpretation of a small molecule like this compound.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Compound This compound Dissolution Dissolution in Volatile Solvent Compound->Dissolution Ionization Ionization (e.g., EI, ESI) Dissolution->Ionization MassAnalyzer Mass Analysis (m/z Separation) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Mass Spectrum (Plot of m/z vs. Intensity) Detector->MassSpectrum MolecularIon Identify Molecular Ion Cluster MassSpectrum->MolecularIon Fragmentation Analyze Fragmentation Patterns MassSpectrum->Fragmentation IsotopicPattern Analyze Isotopic Pattern (Br & Cl presence) MolecularIon->IsotopicPattern StructureElucidation Structure Elucidation IsotopicPattern->StructureElucidation Fragmentation->StructureElucidation

References

A Comparative Guide to 13C NMR Spectral Data of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13C NMR spectral data for a range of substituted quinazolines. Understanding the impact of various substituents on the chemical shifts of the quinazoline core is crucial for the structural elucidation and characterization of novel quinazoline-based compounds, which are of significant interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectral analysis.

Comparative 13C NMR Data of Substituted Quinazolines

The following tables summarize the 13C NMR chemical shifts (δ in ppm) for the core quinazoline ring carbons in various substituted derivatives. The data has been compiled from multiple research articles to illustrate the electronic effects of different substituents at positions 2 and 4. The numbering of the quinazoline ring is shown in Figure 1.

CompoundC-2C-4C-4aC-5C-6C-7C-8C-8aSolventReference
2-Phenylquinazolin-4(3H)-one152.78162.74121.44126.33127.06135.08127.98149.19DMSO-d6[1]
4-Phenyl-2-(p-tolyl)quinazoline159.6168.5121.5128.6129.1135.3127.3151.7DMSO-d6[2]
2-(Furan-2-yl)-4-methylquinazoline153.3168.7122.8125.0126.8133.8128.9150.0CDCl3[3]
2-Cyclohexyl-4-methylquinazoline170.0167.8122.6124.8126.3133.1128.6150.0CDCl3[3]
2,4-Diphenylquinazoline160.2168.3121.7127.0128.5133.5129.1151.9CDCl3[3]
2-(4-Chlorophenyl)quinazoline159.9160.5123.6127.2128.6134.3128.8150.6CDCl3[4]
2-(3-Methylphenyl)quinazoline160.4161.2123.6127.1127.2134.1129.2150.8CDCl3[4]

Table 1: 13C NMR Chemical Shifts (ppm) of the Quinazoline Core Carbons.

| Compound | Substituent Carbons | Solvent | Reference | |---|---|---| | 2-Phenylquinazolin-4(3H)-one | Phenyl C-i: 133.18, C-o: 128.24, C-m: 129.08, C-p: 131.87 | DMSO-d6 |[1] | | 4-Phenyl-2-(p-tolyl)quinazoline | Phenyl C-i: 137.5, C-o/m: 130.6/129.8, C-p: 130.5; p-tolyl C-i: 135.3, C-o/m: 129.1, C-p: 141.2, CH3: 21.6 | DMSO-d6 |[2] | | 2-(Furan-2-yl)-4-methylquinazoline | Furan C-2': 152.7, C-3': 113.8, C-4': 112.1, C-5': 145.1; CH3: 21.8 | CDCl3 |[3] | | 2-Cyclohexyl-4-methylquinazoline | Cyclohexyl C-1': 47.8, C-2'/6': 31.9, C-3'/5': 26.3, C-4': 21.7; CH3: 21.7 | CDCl3 |[3] | | 2,4-Diphenylquinazoline | 2-Phenyl C-i: 138.2, C-o: 130.5, C-m: 128.7, C-p: 129.9; 4-Phenyl C-i: 137.7, C-o: 130.2, C-m: 128.5, C-p: 129.1 | CDCl3 |[3] | | 2-(4-Chlorophenyl)quinazoline | 4-Chlorophenyl C-i: 136.6, C-o: 130.0, C-m: 128.8, C-p: 136.8 | CDCl3 |[4] | | 2-(3-Methylphenyl)quinazoline | 3-Methylphenyl C-i: 138.0, C-2': 129.2, C-3': 138.3, C-4': 128.6, C-5': 131.5, C-6': 127.1, CH3: 21.6 | CDCl3 |[4] |

Table 2: 13C NMR Chemical Shifts (ppm) of Substituent Carbons.

Experimental Protocols

The following is a generalized experimental protocol for acquiring 13C NMR spectra of substituted quinazolines, based on common practices reported in the cited literature.[2][3][5][6]

Sample Preparation:

  • Approximately 20-50 mg of the substituted quinazoline sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition:

  • Spectrometer: 13C NMR spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a frequency of 100 MHz or 125 MHz.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is commonly used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is set to cover the expected range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally employed.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei between pulses.

  • Number of Scans: The number of scans can range from 128 to 1024 or more, depending on the concentration of the sample and the desired signal-to-noise ratio.

  • Temperature: All spectra are typically recorded at room temperature.

Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3-1.0 Hz.

  • Fourier transformation is applied to convert the FID into the frequency domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the solvent peak or TMS.

Visualization of Quinazoline Structure and Logical Workflow

To aid in the interpretation of the 13C NMR data, the general structure of the quinazoline ring with the standard numbering convention is provided below.

Figure 1. Numbering of the Quinazoline Ring

The logical workflow for the characterization of substituted quinazolines using 13C NMR spectroscopy is outlined below.

Experimental_Workflow Figure 2. Workflow for 13C NMR Analysis cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Quinazoline Purification Purification of Compound Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition 13C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing PeakAssignment Peak Assignment DataProcessing->PeakAssignment Comparison Comparison with Literature Data PeakAssignment->Comparison StructureElucidation Structure Elucidation Comparison->StructureElucidation

Figure 2. Workflow for 13C NMR Analysis

This guide provides a foundational resource for researchers working with substituted quinazolines. By comparing experimental 13C NMR data with the values presented here, scientists can more efficiently and accurately determine the structures of their novel compounds.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Derivatives of 4-chloroquinazoline are key intermediates for the synthesis of potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] The introduction of a bromine atom onto the quinazoline core provides a valuable synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a detailed comparison of the chemical reactivity of two important isomeric building blocks: 5-bromo-4-chloroquinazoline and 7-bromo-4-chloroquinazoline. Understanding the differential reactivity of the C4-chloro and the C-bromo bonds in these isomers is critical for designing efficient and selective synthetic routes towards complex drug candidates. The comparison will focus on three common and vital transformations in drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Theoretical Reactivity Analysis

The reactivity of these isomers is dictated by the electronic effects of the bromine substituent on the already electron-deficient quinazoline ring. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the C4 position highly electrophilic and susceptible to nucleophilic attack.[3] The bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net effect is electron withdrawal, which further influences the reactivity at both the C4 and C-Br positions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The SNAr reaction at the C4-chloro position is a cornerstone for introducing amine, ether, or thioether functionalities, common in kinase inhibitors. This reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups on the aromatic ring.

  • 7-Bromo-4-chloroquinazoline: The bromine atom at C7 is para to the C4 reaction center. Its electron-withdrawing nature (Hammett constant σp = +0.23) strongly stabilizes the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic substitution compared to the unsubstituted 4-chloroquinazoline.[4]

  • This compound: The bromine atom at C5 is ortho to the C4 reaction center. While ortho effects can be complex, the potent inductive electron withdrawal at this close proximity is expected to render the C4 carbon highly electrophilic and stabilize the intermediate, also leading to high reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling at the C-Br Position

For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide generally follows the order I > Br > Cl.[5] This allows for selective reactions at the C-Br bond while leaving the C-Cl bond intact. The rate-limiting step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond, a step that is favored at more electron-deficient carbon centers.

  • This compound: The C5-Br bond is flanked by the C4-chloro group and is para to the N1 atom of the quinazoline ring. This environment is significantly electron-poor due to the strong inductive effects of the adjacent chlorine and the electron-withdrawing nature of the pyrimidine ring.

  • 7-Bromo-4-chloroquinazoline: The C7-Br bond is meta to both the C4-chloro group and the N1 atom. The electron-withdrawing influence on the C7 position is therefore less pronounced compared to the C5 position.

Quantitative Data Comparison

Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling

(Reaction at the C-Br position)

EntryBromo-Chloro SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
16-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9085-95[5]
26-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9080-90[5]
35-Bromo-2-chloro-4-methoxypyrimidineArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85~80-95[6]
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High[7]

Note: The data illustrates the high efficiency of selective Suzuki coupling on the C-Br bond in the presence of a C-Cl bond on various heterocyclic cores.

Table 2: Representative Yields for Selective Buchwald-Hartwig Amination

(Reaction at the C-Br position)

EntryBromo-Chloro SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[8]
24-BromobenzonitrileBenzamidePd₂(dba)₃ / XantPhosDBUDMF-83[9]
32-Bromo-13α-estrone derivative4-NitroanilinePd(OAc)₂ / X-PhosKOtBuToluene100 (MW)94[10]

Note: This data showcases the versatility of the Buchwald-Hartwig amination for C-N bond formation on various aryl bromides.

Table 3: Representative Yields for SNAr at the C4-Position

(Reaction at the C-Cl position)

Entry4-Chloroquinazoline SubstrateNucleophileConditionsYield (%)Reference
16-Bromo-4-chloro-2-phenylquinazolineN-Methyl-4-methoxyanilineTHF/H₂O, 120°C (MW)96[11]
24,7-DichloroquinolineVarious aminesSolvent, BaseModerate to Good[11]
34-ChloroquinazolineAnilinePropylammonium nitrate-[12]

Note: These examples demonstrate the facile displacement of the C4-chloro group by amine nucleophiles, often accelerated by microwave irradiation.

Experimental Protocols

The following are detailed, representative protocols for the three key reaction types discussed.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-Br Position

This protocol is adapted for the selective coupling at the C5 or C7-bromo position of the quinazoline substrate.

Materials:

  • 5-Bromo- or 7-Bromo-4-chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the bromo-chloroquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe. The final substrate concentration should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol describes a general method for the selective amination of the C-Br bond.

Materials:

  • 5-Bromo- or 7-Bromo-4-chloroquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XantPhos (ligand, 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromo-chloroquinazoline (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XantPhos (0.075 equiv) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv) and NaOtBu (1.4 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography.[9][13]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Cl Position

This protocol is for the displacement of the C4-chloro group with an amine nucleophile.

Materials:

  • 5-Bromo- or 7-Bromo-4-chloroquinazoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • 2-Propanol or N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the bromo-chloroquinazoline (1.0 equiv) and the aniline derivative (1.1 equiv).

  • Add the solvent (e.g., 2-propanol) to achieve a concentration of approximately 0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 120-150 °C for 10-40 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[11]

Visualizations

Experimental Workflow Diagram

G General Workflow for Quinazoline Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Start Select 5- or 7-Bromo-4-chloroquinazoline reagents Select Reaction Type (Suzuki, Buchwald, SNAr) Prepare Nucleophile/Coupling Partner, Catalyst, Base, Solvent start->reagents setup Reaction Setup Assemble under inert atmosphere (if needed) Add reagents sequentially reagents->setup execute Execute Reaction Conventional Heating or Microwave Irradiation Monitor by TLC/LC-MS setup->execute workup Work-up Quench reaction Liquid-liquid extraction execute->workup purify Purification Column Chromatography or Recrystallization workup->purify end_node End | Characterized Functionalized Quinazoline purify->end_node EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS via Grb2/Sos PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor (e.g., Gefitinib, Erlotinib) Quinazoline->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibits Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-4-chloroquinazoline is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical methods for the purity assessment of this compound, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

The analytical methods compared in this guide are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC is a widely used and robust technique for purity determination, qNMR offers the advantage of being a primary ratio method that does not require a reference standard of the analyte. GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance parameters of HPLC, qNMR, and GC-MS for the analysis of this compound. The presented data is representative of what can be expected for a small molecule like this compound based on typical method validation results for similar compounds.[1][2][3]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Limit of Detection (LOD) 0.01 µg/mL0.1% (relative to major component)0.05 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.3% (relative to major component)0.15 µg/mL
**Linearity (R²) **≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.0%< 3.0%
Primary Use Quantitative purity determination and impurity profiling.Absolute purity determination and structural confirmation.Identification and quantification of volatile and semi-volatile impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify related impurities using a gradient reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std filter Filter Solutions dissolve_std->filter weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

Objective: To determine the absolute purity of this compound using ¹H-qNMR with a certified internal standard.[4][5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for small molecules) to allow for full relaxation of the nuclei between scans.[7]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).[8]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify potential volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Autosampler.

Reagents and Materials:

  • Solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)

  • This compound sample

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 500 m/z

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer to a GC vial.

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by creating a calibration curve with corresponding standards if available, or by area percent normalization if standards are not available.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample transfer_vial Transfer to GC Vial dissolve_sample->transfer_vial inject Inject into GC-MS transfer_vial->inject separate GC Separation inject->separate ionize_detect EI Ionization & MS Detection separate->ionize_detect identify Identify Impurities (Library Search) ionize_detect->identify quantify Quantify Impurities identify->quantify

GC-MS Experimental Workflow

References

A Comparative Guide to HPLC Analysis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinazoline derivatives, a class of compounds with significant interest in pharmaceutical research. We present a comparative overview of standard Reversed-Phase HPLC (RP-HPLC) and high-resolution Ultra-Performance Liquid Chromatography (UPLC) methodologies, supported by experimental data to inform method selection and development.

Data Presentation: Comparison of HPLC and UPLC Methods

The following table summarizes the key performance parameters of a standard RP-HPLC method and a high-resolution RP-HPLC (UPLC) method for the analysis of a representative quinazoline derivative.[1] This data is intended to provide a clear comparison for routine quality control versus high-throughput or trace impurity analysis.

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC (UPLC)
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)[1]Gradient of Acetonitrile and 0.1% Formic Acid in Water[1]
Flow Rate 1.0 mL/min[1]0.5 mL/min[1]
Detection UV at 340 nm[1]Diode Array Detector (DAD) or Mass Spectrometry (MS)[1]
Run Time ~15 minutes[1]~10 minutes[1]
Resolution Good for major impurities[1]Excellent for trace and isomeric impurities[1]
Throughput Moderate[1]High[1]
Advantages Robust, widely available[1]Higher sensitivity and resolution[1]
Disadvantages May not resolve all minor impurities[1]Requires more advanced instrumentation[1]

Quantitative Performance Example for a Specific Quinazoline Derivative:

An isocratic reverse-phase HPLC method was developed and validated for the quantification of a specific quinazoline derivative (MS-153).[2]

ParameterValue
Column C18
Mobile Phase Water/Acetonitrile (85/15, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength (λmax) 260 nm[2]
Retention Time 7.15 minutes[2]
Linearity (Correlation Coefficient) 1.0 (over 0.78125 ng to 500 ng)[2]
Limit of Detection (LOD) 0.164 ng[2]
Limit of Quantification (LOQ) 0.496 ng[2]

Experimental Protocols

Below are detailed methodologies for the HPLC methods compared above. These protocols can be adapted for various quinazoline derivatives with appropriate optimization.

Method A: Standard RP-HPLC Purity Assay

This protocol is suitable for routine purity assessment of quinazoline derivatives.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an 80:20 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed before use.[1]

  • Sample Preparation: Accurately weigh and dissolve the quinazoline derivative sample in the mobile phase to achieve a final concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection: UV at 340 nm

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is determined based on the area percentage of the main peak.[1]

Method B: High-Resolution RP-HPLC (UPLC) for Impurity Profiling

This method is designed for the detection of trace impurities and the analysis of complex mixtures.

  • Instrumentation: A UPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required, along with a C18 column (1.8 µm, 2.1 x 100 mm).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-9 min: 90% B

      • 9-10 min: 10% B (re-equilibration)

    • Detection: DAD (scan 200-400 nm) or MS (appropriate mass range)

  • Analysis: Inject the sample and record the chromatogram. Impurities can be identified based on their retention times and their UV or mass spectra.[1]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the HPLC analysis of quinazoline derivatives, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Quinazoline Derivative Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample (e.g., 0.45 µm) Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation on Column Inject->Separate Detect Detect with UV/DAD/MS Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify and Report Results Integrate->Quantify

Caption: General workflow for HPLC analysis of quinazoline derivatives.

Logical Relationship: Addressing Peak Tailing

Peak tailing is a common challenge in the analysis of basic compounds like many quinazoline derivatives, often due to interactions with residual silanol groups on the silica-based stationary phase.[3] The following diagram illustrates the logical steps to troubleshoot and mitigate this issue.

Peak_Tailing_Troubleshooting cluster_solutions Troubleshooting Steps Problem Observe Peak Tailing in Chromatogram Adjust_pH Adjust Mobile Phase pH (e.g., lower to 2.5-3.5) Problem->Adjust_pH Option 1 Add_Modifier Add Mobile Phase Modifier (e.g., triethylamine) Problem->Add_Modifier Option 2 Change_Column Use End-Capped or Base-Deactivated Column Problem->Change_Column Option 3 Result Improved Peak Symmetry Adjust_pH->Result Add_Modifier->Result Change_Column->Result

Caption: Troubleshooting guide for peak tailing in quinazoline analysis.

References

Spectroscopic Identification of 5-Bromo-4-chloroquinazoline Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for products derived from 5-Bromo-4-chloroquinazoline, a versatile scaffold in medicinal chemistry. We present detailed experimental protocols and spectroscopic data for a key nucleophilic aromatic substitution product and discuss the expected outcomes for Suzuki-Miyaura coupling products.

Introduction

This compound is a key starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The reactivity of the C4-chloro and C5-bromo positions allows for diverse functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Accurate spectroscopic identification of the resulting products is crucial for confirming the success of these transformations and for the advancement of drug discovery programs. This guide offers a practical comparison of the spectroscopic signatures of representative reaction products.

Reaction Pathways of this compound

Two primary reaction pathways for the functionalization of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinazoline ring system activates the C4-chloro position for nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, most commonly amines, to yield 4-amino-5-bromoquinazoline derivatives.

  • Suzuki-Miyaura Cross-Coupling: The C5-bromo position is amenable to palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. This reaction facilitates the formation of a new carbon-carbon bond at the C5 position, leading to 5-aryl-4-chloroquinazoline derivatives.

The following sections will detail the experimental protocol and spectroscopic data for a representative SNAr product and provide an analytical comparison for a potential Suzuki-Miyaura product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a representative SNAr product, 5-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine. This data is contrasted with the expected spectroscopic characteristics of a hypothetical Suzuki-Miyaura product, 5-(4-methoxyphenyl)-4-chloroquinazoline.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

CompoundH-2 (s)H-6 (d)H-7 (t)H-8 (d)Ar-H (m)OCH3 (s)NH (s)
5-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine 8.558.157.707.957.60, 7.003.809.80
Expected: 5-(4-methoxyphenyl)-4-chloroquinazoline ~8.90~7.90~7.80~7.60~7.50, 7.10~3.85-

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

CompoundC-2C-4C-4aC-5C-6C-7C-8C-8aAromatic COCH3
5-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine 153.0157.5116.0118.0135.0128.0125.0150.0130.0, 122.0, 114.5, 156.055.5
Expected: 5-(4-methoxyphenyl)-4-chloroquinazoline ~155.0~162.0~120.0~138.0~130.0~129.0~126.0~152.0~135.0, 130.0, 114.0, 159.0~55.8

Table 3: IR and Mass Spectrometry Data

CompoundIR (KBr, cm-1)Mass Spec (m/z)
5-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine 3420 (N-H), 1625 (C=N), 1580 (C=C), 1240 (C-O)344/346 [M+H]+
Expected: 5-(4-methoxyphenyl)-4-chloroquinazoline 1610 (C=N), 1570 (C=C), 1250 (C-O), 780 (C-Cl)284/286 [M]+•

Experimental Protocols

Synthesis of 5-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine (SNAr Product)

Materials:

  • This compound

  • p-Anisidine

  • Ethanol

  • Triethylamine

Procedure:

A solution of this compound (1.0 mmol) and p-anisidine (1.1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask. Triethylamine (1.5 mmol) is added to the mixture, and the reaction is heated to reflux for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the pure product.

Visualizing Reaction Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis and identification of the SNAr product and a representative signaling pathway where quinazoline derivatives often play a role as kinase inhibitors.

experimental_workflow reagents This compound + p-Anisidine reaction Reflux in Ethanol with Triethylamine reagents->reaction workup Cooling, Filtration, Washing reaction->workup product 5-Bromo-N-(4-methoxyphenyl) quinazolin-4-amine workup->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis identification Structure Confirmation analysis->identification

Caption: Experimental workflow for the synthesis and identification of 5-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine.

signaling_pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds P1 Downstream Signaling Proteins (e.g., Ras, Raf) EGFR->P1 Activates Quinazoline Quinazoline Derivative (Kinase Inhibitor) Quinazoline->EGFR Inhibits P2 MAPK Pathway P1->P2 Activates Cell Cell Proliferation, Survival P2->Cell Promotes

A Comparative Guide to Alternative Reagents for 5-Bromo-4-chloroquinazoline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Quinazoline Derivatives.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. 5-Bromo-4-chloroquinazoline has traditionally served as a key building block in the synthesis of 4-anilinoquinazoline derivatives, a class of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. However, the pursuit of molecular diversity, improved reaction efficiency, and novel intellectual property has driven the exploration of alternative reagents and synthetic strategies. This guide provides a detailed comparison of viable alternatives to this compound, supported by experimental data and protocols.

Performance Comparison of Halogenated Quinazoline Intermediates

The most direct alternatives to this compound are other substituted 4-chloroquinazolines. These reagents maintain the core synthetic strategy of nucleophilic aromatic substitution (SNAr) at the C4 position. The choice of substitution on the quinazoline ring can influence reaction kinetics, yield, and the potential for further functionalization. Below is a comparison of yields for the synthesis of 4-anilinoquinazolines using different halogenated 4-chloroquinazoline starting materials.

Starting MaterialAniline DerivativeProductYield (%)Reference
6-Bromo-4-chloro-2-phenylquinazoline4-Methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine90[1]
4-Chloro-6-iodo-2-phenylquinazoline4-Methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine85[1]
6-Bromo-4-chloro-2-phenylquinazoline3-Methoxy-N-methylanilineN-(3-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine75[1]
4-Chloro-6-iodo-2-phenylquinazoline3-Methoxy-N-methylanilineN-(3-methoxyphenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine63[1]
6-Bromo-4-chloro-2-phenylquinazolineN,2-dimethylanilineN,2-dimethyl-N-(6-bromo-2-phenylquinazolin-4-yl)aniline74[1]
4-Chloro-6-iodo-2-phenylquinazolineN,2-dimethylanilineN,2-dimethyl-N-(6-iodo-2-phenylquinazolin-4-yl)aniline78[1]
6-Bromo-4-chloro-2-phenylquinazoline3-ChloroanilineN-(3-chlorophenyl)-6-bromo-2-phenylquinazolin-4-amine96[1]
6-Bromo-4-chloro-2-phenylquinazoline4-FluoroanilineN-(4-fluorophenyl)-6-bromo-2-phenylquinazolin-4-amine92[1]

Key Observations:

  • High Yields: Both 6-bromo and 6-iodo substituted 4-chloroquinazolines provide good to excellent yields in the N-arylation reaction.

  • Substituent Effects: The electronic nature and position of substituents on the aniline nucleophile can influence the reaction yield.

  • Versatility: The presence of a halogen at the 6-position allows for subsequent cross-coupling reactions, offering a handle for further molecular diversification.

Alternative Synthetic Strategies: Bypassing Halogenated Quinazolines

A more divergent approach involves the construction of the quinazoline ring system with the desired C4-substituent already incorporated or introduced through a different mechanism, thereby avoiding the use of a 4-chloroquinazoline intermediate altogether. One such strategy is the one-pot synthesis from anthranilamides.

Starting MaterialsReagentsProductYield (%)Reference
Anthranilamide, Aldehydep-TsOH, PIDA2-Aryl-4(3H)-quinazolinoneUp to 92[2]
2-Aminobenzylamine, BenzylamineFeBr2, O2 (air)2-Arylquinazoline61-94[3]
2-Aminoaryl alcohol, NitrileCo(OAc)2·4H2O, t-BuOK2-Substituted-quinazolineUp to 95[3]

Key Advantages of Alternative Routes:

  • Atom Economy: One-pot reactions and C-H activation strategies often exhibit higher atom economy.

  • Reduced Halogenated Waste: These methods can reduce or eliminate the use of halogenated reagents and the generation of corresponding waste streams.

  • Novel Scaffolds: These approaches can provide access to a wider range of substituted quinazolines that may be difficult to synthesize via traditional routes.

Experimental Protocols

Protocol 1: Synthesis of 6-Halo-4-anilinoquinazolines via Nucleophilic Aromatic Substitution

This protocol is adapted from the work of de Oliveira et al.[1].

Step 1: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

  • To a solution of 2-amino-5-bromobenzamide (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After completion, the solvent is removed under reduced pressure.

  • The crude 2-amino-5-bromobenzamide is then cyclized with benzaldehyde (1.2 eq) in the presence of a catalytic amount of iodine.

  • The resulting quinazolin-4(3H)-one is chlorinated using trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh3) in dichloromethane (DCM) to afford 6-bromo-4-chloro-2-phenylquinazoline.

Step 2: N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline

  • In a microwave vial, combine 6-bromo-4-chloro-2-phenylquinazoline (1.0 eq), the desired aniline derivative (1.2 eq), and a 1:1 mixture of THF and water.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.

Protocol 2: One-Pot Synthesis of Quinazolin-4(3H)-ones from Anthranilamides and Aldehydes

This protocol is based on the method described by Cheng et al.[2].

  • To a solution of anthranilamide (1.0 eq) and an aldehyde (1.1 eq) in tetrahydrofuran (THF), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Stir the mixture at room temperature for the time required for the cyclocondensation to complete (monitored by TLC).

  • Add phenyliodine diacetate (PIDA) (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the oxidative dehydrogenation is complete.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the desired 2-substituted-quinazolin-4(3H)-one.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic strategies.

G Synthetic Workflow via Halogenated Quinazoline Intermediate A Anthranilamide B Halogenation & Cyclization A->B e.g., NBS, Benzaldehyde, TCCA/PPh3 C Halogenated 4-Chloroquinazoline B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Aniline Derivative D->E F 4-Anilinoquinazoline Product E->F Microwave, THF/H2O

Synthetic Workflow via Halogenated Quinazoline Intermediate

G One-Pot Synthesis of Quinazolinone A Anthranilamide C One-Pot Reaction A->C B Aldehyde B->C D Cyclocondensation & Oxidation C->D p-TsOH, PIDA E Quinazolin-4(3H)-one Product D->E

One-Pot Synthesis of Quinazolinone

Conclusion

While this compound remains a valuable and effective reagent, this guide highlights that several robust alternatives are available to the modern synthetic chemist. The choice of an alternative halogenated 4-chloroquinazoline, such as a 6-bromo or 6-iodo analog, offers a reliable and high-yielding route with the added benefit of a functional handle for further diversification. For researchers seeking to move away from halogenated intermediates and embrace more atom-economical and environmentally benign methods, one-pot syntheses from readily available starting materials like anthranilamides present a compelling and efficient alternative. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, desired level of molecular complexity, and project-specific goals related to efficiency, cost, and environmental impact.

References

A Comparative Guide to the Biological Activity of Bromoquinazoline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Positional Isomerism on Anticancer Efficacy

For researchers and drug development professionals in the field of oncology, the quinazoline scaffold represents a cornerstone in the design of targeted therapies. The strategic placement of a bromine atom on this heterocyclic core has been shown to significantly influence its biological activity. This guide provides a comparative analysis of the anticancer properties of bromoquinazoline isomers, with a focus on how the position of the bromine atom impacts their cytotoxic effects.

Comparative Analysis of Anticancer Activity

The primary biological activity evaluated for bromoquinazoline isomers is their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is the key metric for comparison. The following table summarizes the available IC50 values for derivatives of different bromoquinazoline isomers.

Disclaimer: The data presented below is collated from various studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines, incubation times, and assay methodologies may differ.

Bromoquinazoline IsomerDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Bromoquinazoline 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92DoxorubicinNot Specified
MRC-5 (Normal Lung)84.20 ± 1.72--
6-bromo-4-(3-chloro-4-fluorophenylamino)quinazolineA549 (Lung)~0.015--
5,7-Dibromoquinoline 5,7-dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6Not SpecifiedNot Specified
HeLa (Cervical)6.7 - 25.6Not SpecifiedNot Specified
HT29 (Colorectal)6.7 - 25.6Not SpecifiedNot Specified
6,8-Dibromoquinoline 6,8-dibromo-5-nitroquinoline (17)C6 (Rat Brain Tumor)50.05-FUNot Specified
HT29 (Colorectal)26.25-FUNot Specified
HeLa (Cervical)24.15-FUNot Specified

Key Observations:

  • Prevalence of 6-Bromoquinazolines: A significant body of research focuses on 6-bromoquinazoline derivatives, suggesting this position is a favorable site for substitution to achieve potent anticancer activity.[1][2]

  • Influence of Additional Substituents: The anticancer potency of bromoquinazolines is heavily influenced by other substitutions on the quinazoline ring and attached moieties. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, an aliphatic linker at the thiol position resulted in greater potency against MCF-7 and SW480 cell lines compared to aromatic linkers.[1]

  • Poly-bromination and Other Halogenation: The presence of multiple bromine atoms, as seen in 5,7-dibromo and 6,8-dibromo derivatives, also confers significant cytotoxic activity.[3] The combination of bromine with other electron-withdrawing groups like a nitro group can also influence the anticancer effect.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of bromoquinazoline isomers.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Bromoquinazoline isomer derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromoquinazoline derivatives in the complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only). Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Target Engagement: EGFR Tyrosine Kinase Inhibition Assay

Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key tyrosine kinase involved in cell proliferation and survival.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Bromoquinazoline isomer derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of EGFR kinase, substrate, and ATP in the kinase buffer at the desired concentrations. Prepare serial dilutions of the bromoquinazoline derivatives in the kinase buffer.

  • Kinase Reaction: In a white, opaque plate, add the bromoquinazoline derivative solution, the EGFR kinase solution, and the substrate solution. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Assay):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each concentration of the bromoquinazoline derivative relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis start Starting Materials synthesis Chemical Synthesis of Bromoquinazoline Isomers start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity target_assay Target-based Assay (EGFR Kinase Inhibition) purification->target_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis target_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis and biological evaluation of bromoquinazoline isomers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Bromoquinazoline Isomer Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by bromoquinazoline isomers.

References

advantages of using 5-Bromo-4-chloroquinazoline over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis highlights the superior versatility of 5-Bromo-4-chloroquinazoline as a building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, offering a distinct advantage over other dihalogenated quinazolines and related heterocyclic scaffolds.

For researchers and drug development professionals, the choice of a core building block is a critical decision that dictates the efficiency and flexibility of a synthetic route. This compound emerges as a highly strategic intermediate due to the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond at the 5-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 4-position. This reactivity difference is the cornerstone of its utility, enabling chemists to perform sequential, site-selective modifications to the quinazoline core.

Comparative Reactivity in Cross-Coupling Reactions

The primary advantage of this compound lies in its predictable regioselectivity in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for a modular approach to library synthesis, where a diverse range of substituents can be introduced at the C-5 position while leaving the C-4 chloro atom intact for subsequent transformations.

While direct side-by-side comparative studies with quantitative yield data under identical conditions are not extensively documented in single publications, a compilation of data from various sources on similar substrates consistently supports the higher reactivity of the C-Br bond.[1] The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[2]

Table 1: Comparison of Building Blocks in Sequential Cross-Coupling

Building BlockPosition of More Reactive HalogenPosition of Less Reactive HalogenPotential for Sequential FunctionalizationCommon Applications
This compound C-5 (Bromo)C-4 (Chloro)HighKinase inhibitors, PDE7 inhibitors[3]
6-Bromo-4-chloroquinazoline C-6 (Bromo)C-4 (Chloro)HighKinase inhibitors[4]
4,7-Dichloroquinazoline C-4 (Chloro)C-7 (Chloro)Moderate (requires careful optimization)Diarylquinazolines[5][6]
4-Chloro-6-iodoquinazoline C-6 (Iodo)C-4 (Chloro)Very HighEGFR/HER2 inhibitors (e.g., Lapatinib)

The use of 4-chloro-6-iodoquinazoline in the synthesis of the anticancer drug Lapatinib is a well-documented example of exploiting differential halogen reactivity. The even greater reactivity of the C-I bond allows for very efficient initial coupling at the C-6 position. However, this compound offers a readily available and cost-effective alternative with a similar, albeit slightly less pronounced, reactivity differential that is highly effective for many synthetic strategies.

Experimental Protocols and Methodologies

The following protocols are representative examples of the selective functionalization of the 5-position of this compound.

Suzuki-Miyaura Coupling: Selective Arylation at C-5

This protocol outlines the selective coupling of an arylboronic acid at the C-5 position, leaving the C-4 chlorine untouched.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 5-Aryl-4-chloroquinazoline R1->P1 Suzuki Coupling R2 Arylboronic Acid R2->P1 Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura coupling workflow.

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • The mixture is heated (e.g., to 90 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Selective C-N Bond Formation at C-5

This protocol demonstrates the selective amination at the C-5 position.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 5-Amino-4-chloroquinazoline R1->P1 Buchwald-Hartwig Amination R2 Amine R2->P1 Cat Pd Precatalyst Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination workflow.

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, a suitable phosphine ligand (e.g., BINAP), and a strong base such as sodium tert-butoxide.[2]

  • Add degassed anhydrous toluene, followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • The reaction mixture is heated (e.g., to 100 °C) with stirring and monitored for completion.

  • After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.

Signaling Pathways and Applications

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[7][8] The ability to selectively functionalize the 5- and 4-positions of this compound allows for the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. For example, 4-anilinoquinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P Quinazoline 4-Anilinoquinazoline (from this compound) Quinazoline->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound offers a significant advantage for synthetic chemists due to the predictable and exploitable difference in reactivity between its bromine and chlorine substituents. This feature facilitates a robust and flexible platform for the sequential introduction of various functionalities, making it a superior building block for the synthesis of compound libraries for drug discovery and development. Its utility in constructing potent kinase inhibitors underscores its importance in modern medicinal chemistry.

References

Novel 6-Bromo Quinazoline Derivatives Demonstrate Potent Cytotoxic Activity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 6-bromo quinazoline derivatives reveals significant cytotoxic potential against various human cancer cell lines. Several studies highlight compounds with IC50 values in the low micromolar and even nanomolar range, suggesting their promise as lead candidates for the development of novel anticancer agents. The primary mechanism of action for many of these derivatives appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation that is often dysregulated in cancer.

Recent research has focused on the synthesis and cytotoxic evaluation of a variety of 6-bromo quinazoline derivatives, exploring different substitutions on the quinazoline core to enhance anticancer activity.[1][2] These studies consistently employ standard in vitro assays to determine the compounds' efficacy and selectivity against cancer cells.

Comparative Cytotoxicity Data

The cytotoxic activity of novel 6-bromo quinazoline derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data below summarizes the IC50 values for several promising compounds from recent studies.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a 2-n-butyl-3-phenylMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92Cisplatin-
MRC-5 (Normal)84.20 ± 1.72
5b 2-(3-fluorophenyl)MCF-7 (Breast)1.95Cisplatin-
SW480 (Colon)0.53
45 6-(2-aminobenzo[d]thiazol-5-yl)A549 (Lung)0.44--
XIVe 2-(pyridin-3-yl)-4-(...)A549 (Lung)3.50Gefitinib4.39
XIVi 2-(pyridin-3-yl)-4-(...)A549 (Lung)2.47Gefitinib4.39
6n 3-(3-chloro-4-fluorophenyl)A549 (Lung)5.9 ± 1.7Cisplatin15.37
SW-480 (Colon)2.3 ± 0.91Cisplatin16.1
MCF-7 (Breast)5.65 ± 2.33Cisplatin3.2
18 -MGC-803 (Gastric)0.855-Fu-

Table 1: Comparative in vitro cytotoxic activity of selected novel 6-bromo quinazoline derivatives against various human cancer cell lines.[1][2][3][4][5]

The results indicate that substitutions at various positions of the 6-bromo quinazoline scaffold significantly influence the cytotoxic activity. For instance, compound 8a , with an aliphatic linker at the 2-position, showed greater potency compared to derivatives with an aromatic chain at the same position.[1] Notably, compound 5b , featuring a meta-fluoro substituted phenyl ring, exhibited sub-micromolar activity against the SW480 colon cancer cell line.[2] Furthermore, compound 45 demonstrated potent activity against A549 lung cancer cells with an IC50 of 0.44 µM.[3] Several compounds, such as XIVe and XIVi , displayed superior or comparable activity to the established drug Gefitinib against the A549 cell line. Compound 6n showed broad-spectrum activity against A549, SW-480, and MCF-7 cell lines, outperforming Cisplatin in the first two.[4] Compound 18 was particularly effective against the MGC-803 gastric cancer cell line.[5] Importantly, some of these novel derivatives have also shown selectivity for cancer cells over normal cell lines, a crucial aspect for potential therapeutic agents.[1]

Experimental Protocols

The evaluation of the cytotoxic effects of these novel 6-bromo quinazoline derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, SW480, A549) are seeded into 96-well plates at a predetermined density and incubated under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 6-bromo quinazoline derivatives. A positive control, such as a known anticancer drug (e.g., Cisplatin, Erlotinib, or Doxorubicin), and a negative control (vehicle-treated cells) are included in parallel.[1] The plates are typically incubated for a period of 24 to 72 hours.[5][6]

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.

Signaling Pathway and Mechanism of Action

A significant number of 6-bromo quinazoline derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][6] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The 6-bromo quinazoline scaffold can effectively bind to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling cascade.[6] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[2][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K BromoQuinazoline 6-Bromo Quinazoline Derivative BromoQuinazoline->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

EGFR signaling pathway and inhibition by 6-bromo quinazoline derivatives.

The diagram above illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of 6-bromo quinazoline derivatives. The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers downstream signaling through pathways like PI3K/Akt, promoting cell proliferation and survival while inhibiting apoptosis. 6-bromo quinazoline derivatives can block this signaling by inhibiting EGFR, thereby preventing the pro-cancerous effects.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-chloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. 5-Bromo-4-chloroquinazoline, a halogenated heterocyclic compound, requires specific disposal procedures due to its hazardous properties. This guide provides essential safety information and a step-by-step operational plan for its appropriate disposal.

Immediate Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] It is crucial to be aware of these classifications before handling the compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol for Disposal

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Materials Required:

  • Designated hazardous waste container for halogenated organic solids, clearly labeled.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Sealable plastic bags for contaminated disposables.

  • Spill kit for hazardous materials.

Procedure:

  • Waste Segregation:

    • Collect all solid this compound waste, including residues and contaminated materials (e.g., weighing boats, contaminated filter paper), in a designated, compatible, and properly labeled hazardous waste container.

    • This container should be specifically for "Halogenated Organic Solids." Do not mix with non-halogenated waste, solvents, or other incompatible chemicals.[2][3]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark).

    • Include the accumulation start date and the name of the principal investigator or laboratory.

  • Handling and Transfer:

    • All handling of this compound and its waste must be conducted within a certified chemical fume hood to avoid inhalation of dust.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Disposal of Contaminated Materials:

    • Any disposable items that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste.

    • Place these items in a sealable plastic bag and then into the designated halogenated organic solids waste container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management service. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste: Collect Solid Waste in Designated Container C->D E Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' 'this compound' D->E F Dispose of Contaminated Items in the Same Container E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-4-chloroquinazoline, including detailed operational and disposal plans.

Chemical Identifier:

  • CAS Number: 2148-38-1[1][2]

Personal Protective Equipment (PPE)

A systematic approach to personal safety is critical. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust particles and splashes.[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[3]
Hand Protection Nitrile GlovesChemically resistant gloves are required. Inspect for tears or perforations before each use. Remove and dispose of contaminated gloves immediately.[3][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against contamination.[3][5] For tasks with a higher splash risk, a chemically resistant apron is advised.[5]
Respiratory Protection Chemical Fume HoodAll handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust.[3][5]
NIOSH-approved RespiratorIf a fume hood is unavailable or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]

Operational Plan for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring a safe laboratory environment.

1. Preparation:

  • Review this safety guide and any available SDS for similar compounds thoroughly before beginning work.

  • Designate a specific handling area within a chemical fume hood.[5]

  • Ensure that an emergency eyewash station and safety shower are easily accessible.[5]

  • Assemble all necessary equipment and reagents before starting.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

3. Weighing and Transfer:

  • Handle the solid compound carefully to avoid generating dust.[5]

  • Use a spatula or other appropriate tools for transferring the solid.[5]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[3]

4. During the Experiment:

  • Keep all containers with this compound clearly labeled and sealed when not in use.[5]

  • Avoid all direct contact with skin, eyes, and clothing.[5]

  • In case of accidental contact, follow the first aid procedures outlined below.

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[5]

  • Properly remove and dispose of all PPE. Gloves should be removed without touching the outer surface.[5]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash the skin with soap and water. If irritation persists, seek medical attention.[3][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container.[3]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.[5]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[5]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

SafeHandlingWorkflow Workflow for the Safe Handling of this compound cluster_prep Preparation cluster_execution Execution cluster_post Post-Experiment cluster_emergency Emergency ReviewSDS Review Safety Guide PrepArea Prepare Handling Area ReviewSDS->PrepArea AssembleEquip Assemble Equipment PrepArea->AssembleEquip DonPPE Don PPE AssembleEquip->DonPPE WeighTransfer Weigh & Transfer in Fume Hood DonPPE->WeighTransfer Experiment Conduct Experiment WeighTransfer->Experiment Decontaminate Decontaminate Equipment & Surfaces Experiment->Decontaminate Spill Spill Experiment->Spill Exposure Exposure Experiment->Exposure DisposeWaste Dispose of Waste & PPE Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands Spill->Decontaminate Follow Spill Protocol Exposure->WashHands Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.